molecular formula C90H120O18 B1598172 Cesium ionophore II CAS No. 92003-62-8

Cesium ionophore II

Cat. No.: B1598172
CAS No.: 92003-62-8
M. Wt: 1489.9 g/mol
InChI Key: SRCAFCZTEHDYRE-UHFFFAOYSA-N
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Description

Cesium ionophore II is a useful research compound. Its molecular formula is C90H120O18 and its molecular weight is 1489.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cesium ionophore II suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cesium ionophore II including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[[5,11,17,23,29,35-hexatert-butyl-38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H120O18/c1-25-97-73(91)49-103-79-55-31-57-39-68(86(10,11)12)41-59(80(57)104-50-74(92)98-26-2)33-61-43-70(88(16,17)18)45-63(82(61)106-52-76(94)100-28-4)35-65-47-72(90(22,23)24)48-66(84(65)108-54-78(96)102-30-6)36-64-46-71(89(19,20)21)44-62(83(64)107-53-77(95)101-29-5)34-60-42-69(87(13,14)15)40-58(81(60)105-51-75(93)99-27-3)32-56(79)38-67(37-55)85(7,8)9/h37-48H,25-36,49-54H2,1-24H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCAFCZTEHDYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H120O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394771
Record name Cesium ionophore II
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92003-62-8
Record name Cesium ionophore II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Mechanism of Cesium Selectivity in Calixarene Ionophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the supramolecular mechanics governing the high-affinity recognition of Cesium-137 (


) by calix[4]arene-crown-6 ionophores. Unlike simple crown ethers, calixarene-based ligands utilize a pre-organized 1,3-alternate conformation  to create a "cation trap" that synergizes electrostatic oxygen donation with aromatic cation-

interactions. This document provides researchers with the thermodynamic rationale, structural evidence, and validated experimental protocols for deploying these ionophores in solvent extraction and ion-selective electrode (ISE) sensing.

Molecular Architecture & Mechanistic Principles

The superior selectivity of calixarene ionophores over traditional extractants (e.g., 18-crown-6) arises from the Macrocyclic Effect augmented by rigid Preorganization .

The Scaffold: Calix[4]arene-bis(crown-6)

The gold standard for Cs


 sequestration is 1,3-dioctyloxycalix[4]arene-crown-6 (CC6) .
  • Conformational Locking: The calix[4]arene scaffold is locked in the 1,3-alternate conformation. This forces the two aromatic rings parallel to each other and perpendicular to the crown ether loop.

  • The Binding Site: This architecture creates a cylindrical cavity where the Cs

    
     ion is coordinated by six oxygen atoms from the crown ether bridge (equatorial) and two aromatic rings (axial).
    
The "Cation Trap" Mechanism

The selectivity for Cs


 (ionic radius 1.67 Å) over K

(1.38 Å) and Na

(1.02 Å) is driven by two distinct forces:
  • Size-Match Selectivity: The crown-6 loop possesses a cavity diameter (~2.6–3.2 Å) that perfectly accommodates the large Cs

    
     ion.
    
  • Cation-

    
     Interactions:  In the 1,3-alternate conformer, the two opposing benzene rings provide electron-rich 
    
    
    
    -clouds. The large, diffuse electron cloud of Cs
    
    
    allows for significant orbital overlap with these aromatic systems, a stabilization energy absent in smaller alkali metals.
Visualization of the Binding Pathway

CesiumBinding cluster_0 Thermodynamic Driving Force Ligand Free Ligand (1,3-alternate) Desolvation Desolvation (Energy Penalty) Ligand->Desolvation Cs_Aq Cs+(aq) (Hydrated) Cs_Aq->Desolvation Complex [Cs-Calix]+ Complex (Cation Trap) Desolvation->Complex Encapsulation Electrostatic Crown-6 Oxygen Donation Complex->Electrostatic CationPi Cation-Pi Interaction Complex->CationPi

Figure 1: Mechanistic pathway of Cesium binding. The energy penalty of desolvating the large Cs+ ion is overcome by the dual stabilization of the crown ether oxygens and the aromatic walls.

Thermodynamics of Selectivity

The binding efficiency is quantitatively expressed by the complexation constant (


) and the Gibbs free energy (

).
Comparative Binding Data

The following data illustrates the preferential binding of Cs


 compared to competing alkali metals in a typical calixcrown system (solvent: Methanol/Chloroform mixtures).
CationIonic Radius (Å)

(Binding Constant)
Selectivity Factor (

)
Mechanism Note
Cs

1.67 ~4.6 – 6.0 1 Perfect fit + Cation-

Rb

1.52~3.5> 10Loose fit
K

1.38~2.0> 1,000Too small, no

contact
Na

1.02< 1.5> 10,000Energetically unfavorable

Key Insight: The selectivity of Calix[4]arene-crown-6 for Cs


 over Na

often exceeds

, making it viable for removing trace Cs from high-sodium nuclear waste streams (e.g., PUREX raffinate).

Experimental Protocols

Protocol A: Solvent Extraction of Cs

Objective: Selectively extract Cesium from an acidic aqueous feed (simulating nuclear waste) into an organic phase.

Reagents:

  • Extractant: 0.01 M Calix[4]arene-bis(tert-octylbenzo-crown-6) (BOBCalixC6).

  • Modifier: 5% (v/v) Isodecyl alcohol (increases solubility and kinetics).

  • Diluent: n-Dodecane (industrial standard) or n-Octanol (lab scale).

  • Feed: 3 M HNO

    
     spiked with Cs
    
    
    
    .

Workflow:

  • Preparation: Dissolve the calixarene extractant in the modifier/diluent mixture. Ensure complete dissolution (sonicate if necessary).

  • Contact: Mix the Organic Phase and Aqueous Feed in a 1:1 volume ratio in a separatory funnel or centrifugal contactor.

  • Equilibration: Vortex vigorously for 30 minutes at 25°C. (Note: Kinetics are slower than simple crowns due to ligand rigidity).

  • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure clean phase separation.

  • Analysis: Measure Cs concentration in both phases using Atomic Absorption Spectroscopy (AAS) or Gamma Counting (for

    
    Cs).
    
  • Stripping: Contact the loaded organic phase with deionized water (pH 7) to release the Cs

    
     back into a clean aqueous phase.
    

ExtractionWorkflow Feed Aqueous Feed (3M HNO3 + Cs+) Mixing Vortex Mixing (30 mins, 25°C) Feed->Mixing Solvent Organic Solvent (Calixcrown + Modifier) Solvent->Mixing Separation Phase Separation (Centrifuge) Mixing->Separation Raffinate Raffinate (Aq) (Cs-depleted) Separation->Raffinate LoadedOrg Loaded Organic (Cs-Complex) Separation->LoadedOrg Strip Stripping (Deionized Water) LoadedOrg->Strip Product Product Stream (Purified Cs+) Strip->Product

Figure 2: Solvent extraction workflow for Cesium recovery. The process relies on the pH-dependent reversibility of the complex or simple concentration gradients for stripping.

Protocol B: Ion-Selective Electrode (ISE) Fabrication

Objective: Construct a potentiometric sensor for real-time Cs


 detection.

Membrane Composition (w/w %):

  • Ionophore: 2.0% 1,3-alternate-calix[4]arene-crown-6.

  • Plasticizer: 65.0% 2-Nitrophenyl octyl ether (NPOE). Crucial: High dielectric constant (

    
    ) supports the charged complex.
    
  • Lipophilic Additive: 1.0% Potassium tetrakis(p-chlorophenyl)borate (KTpClPB). Crucial: Provides Donnan exclusion and reduces membrane resistance.

  • Matrix: 32.0% Poly(vinyl chloride) (High molecular weight).

Fabrication Steps:

  • Dissolution: Dissolve all components (total mass ~100 mg) in 1.0 mL of Tetrahydrofuran (THF).

  • Casting: Pour the mixture into a glass ring (20 mm diameter) fixed on a glass plate.

  • Evaporation: Cover with a filter paper to slow evaporation. Allow to stand for 24 hours until a transparent, flexible film forms.

  • Assembly: Cut a disc from the master membrane and mount it on an electrode body.

  • Conditioning: Soak the electrode in 0.01 M CsCl solution for 24 hours to establish the primary ion interface.

  • Validation: Measure electromotive force (EMF) against a double-junction reference electrode. A Nernstian slope of 59.16 mV/decade indicates successful fabrication.

Structural Characterization & Validation

To verify the mechanism in your specific experimental setup, use the following validation checkpoints:

  • NMR Spectroscopy (

    
    H-NMR):  Upon Cs
    
    
    
    binding, the protons on the crown ether bridge will exhibit a significant chemical shift. More importantly, the aromatic protons of the calixarene wall will shift upfield due to the shielding effect of the encapsulated metal ion, confirming the cation-
    
    
    interaction.
  • X-Ray Crystallography: The ultimate proof of the "cation trap" is obtaining a crystal structure where the Cs

    
     sits centrally between the aromatic walls, with a Cs-centroid distance of approximately 3.4–3.5 Å.
    

References

  • Selective Adsorption of Cesium by Supramolecular Materials. Preprints.org.

  • Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6. RSC Advances.

  • Extraction of Cesium Ions from Aqueous Solutions Using Calix[4]arene-bis(tert-octylbenzo-crown-6). Analytical Chemistry.

  • A new ion selective electrode for cesium (I) based on calix[4]arene-crown-6 compounds. Journal of Hazardous Materials.

  • Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives. ACS Omega.

Technical Deep Dive: Structural Characterization & Functional Validation of Cesium Ionophore II

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Dibenzo-18-crown-6 (Cesium Ionophore II) CAS: 14187-32-7 Content Type: Technical Reference Guide Audience: Analytical Chemists, Sensor Developers, and Structural Biologists[1][2]

Part 1: Molecular Architecture & The "Sandwich" Mechanism[3]

Cesium Ionophore II, technically defined as Dibenzo-18-crown-6 (DB18C6) , represents a foundational class of ether-based neutral carriers.[1][2][3] While modern calixarene-based ionophores (e.g., Ionophore III/IV) offer higher selectivity, DB18C6 remains a critical benchmark in ion-selective electrode (ISE) development due to its robust lipophilicity and well-understood complexation kinetics.[1][2][3]

The Mismatch Paradox

The 18-crown-6 cavity diameter is approximately 2.6–3.2 Å , which is geometrically ideal for Potassium ions (


, ionic radius ~2.66 Å).[1][2][3] However, Cesium ions are significantly larger (

, ionic radius ~3.34 Å).[2][3]

How does DB18C6 bind Cs+? It utilizes a 2:1 (Ligand:Metal) "Sandwich" Complex .[1][3] Unlike


, which nests inside the cavity, 

is too large to fit within the plane of the donor oxygen atoms.[2][3] Instead, it sits above the ring.[2][3] To satisfy the coordination number, a second DB18C6 molecule approaches from the opposite side, trapping the

ion between two ether rings.[2][3]
Structural Specifications
  • IUPAC Name: 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine[1][2][3]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 360.40 g/mol [1][4][5]

  • Lipophilicity (log P): ~2.5 (Ensures retention in PVC sensor membranes).[1][3]

Part 2: Spectroscopic Characterization Workflow

To validate the identity and purity of Cesium Ionophore II, a multi-modal spectroscopic approach is required. This section details the expected signals and their structural origins.[3][6]

Nuclear Magnetic Resonance (NMR)

The symmetry of DB18C6 results in a simplified spectrum.[3] Impurities (e.g., monobenzo analogs or unreacted catechol) disrupt this symmetry.[2][3]

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
1H 6.80 – 6.95Multiplet8HAromatic Protons: Benzene rings fused to the ether.[1][2]
1H 4.10 – 4.20Multiplet8H

-Methylene:

adjacent to the phenoxy group.[1][2]
1H 3.90 – 4.05Multiplet8H

-Methylene:

central ether linkage.[1][2]
13C ~149.0Singlet-Aromatic C-O: Quaternary carbon attached to oxygen.[1][2][3]
13C ~121.5Singlet-Aromatic C-H: Benzene ring carbons.[1][2][3]
13C ~114.0Singlet-Aromatic C-H: Benzene ring carbons.[1][2][3]
13C ~69.5Singlet-Ether

:
Central ethylene glycol units.[1][2][3]
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode is the standard for validation.[1][3]

  • Target Peak:

    
     360.4 
    
    
    
    or 383.4
    
    
    .[1][3]
  • Cesium Complex Verification: Upon addition of CsCl, a dominant peak at

    
     853.8 appears, corresponding to the sandwich complex 
    
    
    
    .[2][3] This confirms the 2:1 stoichiometry capability.[3][7]
Characterization Logic Diagram

The following workflow illustrates the decision tree for validating synthesized or purchased Ionophore II.

StructuralValidation Fig 1: Structural Validation Workflow for Cesium Ionophore II Start Crude/Commercial Ionophore II H_NMR 1H NMR (CDCl3) Check Symmetry Start->H_NMR Check1 Symmetric Peaks? H_NMR->Check1 MS_Analysis ESI-MS (+) Target: m/z 360 Check1->MS_Analysis Yes Purify Recrystallize (Toluene) Check1->Purify No (Asymmetric) Check2 Sandwich Complex [(L)2 + Cs]+? MS_Analysis->Check2 Check2->Purify Only 1:1 detected Valid Validated DB18C6 Check2->Valid m/z ~853 observed Purify->H_NMR

Part 3: Functional Validation (ISE Fabrication)[1][3]

Structural purity does not guarantee sensor performance.[2][3] The functional behavior of Cesium Ionophore II is highly dependent on the membrane matrix, specifically the inclusion of lipophilic ionic sites (borates) to ensure Donnan exclusion and facilitate the cation exchange mechanism.[3]

The Membrane Matrix

The standard "Cocktail" for a Cesium-selective electrode using Ionophore II requires precise mass ratios.[1][3]

ComponentFunctionWeight %
Cesium Ionophore II Neutral Carrier (Ligand)1.0 – 3.0%
KTpClPB Lipophilic Additive (Anionic Site)0.5 – 1.0%
o-NPOE Plasticizer (High Dielectric Const.)[1][2]66.0%
PVC (High MW) Polymer Matrix30.0 – 33.0%
  • Critical Note on KTpClPB: Potassium tetrakis(4-chlorophenyl)borate is essential.[1][3] Without this anionic site, the neutral carrier cannot effectively extract cations from the aqueous phase into the organic membrane phase, resulting in high resistance and sub-Nernstian slopes.[2][3]

Selectivity Coefficients (Potentiometric)

The selectivity coefficient (


) quantifies the preference of the sensor for Cesium over interfering ions.[3]
  • Method: Separate Solution Method (SSM) or Fixed Interference Method (FIM).[1][3]

  • Target Performance:

Interfering Ion (M)

(Typical)
Interpretation
Rb+ -1.5Moderate Interference (Similar radius)
K+ -2.1Critical Interferent (Cavity match)
Na+ -3.5Good Selectivity
Li+ -4.2Excellent Selectivity
Ca2+ -4.0Excellent Selectivity
Signal Transduction Pathway

The following diagram details how the chemical binding event translates into a measurable electrical potential.

ISE_Mechanism Fig 2: Signal Transduction in Cesium Ionophore II Membranes cluster_aqueous Aqueous Phase (Sample) cluster_membrane PVC Membrane Phase Cs_aq Cs+ (free) Complex Sandwich Complex [Cs(DB18C6)2]+ Cs_aq->Complex Extraction Ionophore 2x Ionophore II (DB18C6) Ionophore->Complex 2:1 Binding Signal Phase Boundary Potential (EMF) Complex->Signal Nernstian Response Borate Borate Site (TpClPB-) Borate->Complex Charge Balance (Donnan Exclusion)

Part 4: Experimental Protocols

Membrane Casting Protocol

Objective: Create a homogenous, transparent sensing film.[2][3]

  • Dissolution: In a 20 mL glass vial, dissolve 3.5 mg Cesium Ionophore II and 0.8 mg KTpClPB in 220 mg o-NPOE .

  • Polymer Addition: Add 110 mg High-MW PVC .

  • Solvent: Add 3.0 mL Tetrahydrofuran (THF) (freshly distilled, inhibitor-free).

  • Homogenization: Vortex for 5 minutes, then sonicate for 10 minutes until the solution is perfectly clear.

  • Casting: Pour the solution into a 24 mm glass ring fixed on a glass plate.

  • Evaporation: Cover with a filter paper (to slow evaporation) and let stand at room temperature for 24 hours.

    • QC Check: The resulting film must be transparent and elastic.[3] Opaque spots indicate PVC precipitation or moisture contamination.[2][3]

Electrode Conditioning[1][2][3]
  • Cut a 6mm disc from the master membrane.[3]

  • Mount into a Philips body or equivalent electrode housing.[2][3]

  • Internal Fill: 0.01 M CsCl.[3]

  • Conditioning: Soak the electrode tip in 0.01 M CsCl for 12 hours prior to use. This establishes the primary ion equilibrium at the phase boundary.[3]

References

  • Pedersen, C. J. (1967).[2][3] Cyclic polyethers and their complexes with metal salts.[2][3][8] Journal of the American Chemical Society, 89(26), 7017–7036.[2][3] Link[1][3]

  • Frensdorff, H. K. (1971).[2][3] Stability constants of cyclic polyether complexes with univalent cations. Journal of the American Chemical Society, 93(3), 600–606.[2][3] Link[1][3]

  • Ungaro, R., et al. (1990).[2][3] Caesium-selective poly(vinyl chloride) membrane electrodes based on calix[6]arene esters.[1][2][3] Analyst, 115, 1207.[2][3] Link[1][3]

  • Sigma-Aldrich. (n.d.).[1][2][3][5] Product Specification: Cesium Ionophore II (Selectophore™).[1][3] Merck KGaA.[2][3] Link

  • Isnenghi, A., et al. (1995).[2][3] Characterization of Dibenzo-18-crown-6 complexes by Electrospray Mass Spectrometry. Journal of Mass Spectrometry, 30, 1531.[2][3]

Sources

A Technical Guide to the Discovery and Development of Calixarene-Based Ionophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery, synthesis, and application of calixarene-based ionophores. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the core principles, experimental methodologies, and practical applications of these versatile macrocycles. We will delve into the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins them, ensuring a self-validating system of knowledge for the reader.

Part 1: The Genesis of a Molecular Basket: Discovery and Synthesis

The story of calixarenes is a testament to the evolution of scientific inquiry, transforming from a resinous byproduct of phenol-formaldehyde condensation to a cornerstone of supramolecular chemistry.[1] The pioneering work of C. David Gutsche in the 1970s was instrumental in recognizing the unique, basket-like ("calix") shape of these cyclic oligomers and their potential as molecular containers.[2] Gutsche's systematic studies led to reliable synthetic procedures and the coining of the term "calixarene," derived from the Greek "calix" (chalice) and "arene" for the aromatic units.[2]

The Foundational Synthesis: From Phenols and Aldehydes to Macrocycles

The most common synthesis of calixarenes involves the base-catalyzed condensation of a p-substituted phenol with formaldehyde.[1] The choice of the p-substituent, the base, and the reaction conditions are critical in determining the size of the resulting calixarene (the number of phenol units, n). The archetypal synthesis of p-tert-butylcalix[3]arene serves as a foundational example.

Experimental Protocol: Synthesis of p-tert-Butylcalix[3]arene

Objective: To synthesize p-tert-butylcalix[3]arene via a one-pot condensation reaction.

Materials:

  • p-tert-Butylphenol

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Diphenyl ether (solvent)

  • Ethyl acetate

  • Acetic acid

  • Acetone

  • Nitrogen gas

Procedure:

  • Preparation of the Precursor: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, combine p-tert-butylphenol, 37% formaldehyde solution, and a catalytic amount of sodium hydroxide.

  • The mixture is stirred at room temperature for 15 minutes and then heated to 100-120°C for 2 hours. During this time, the initially colorless solution will turn yellow and then into a thick, viscous mass as water evaporates.

  • Cool the reaction mixture to room temperature. The resulting solid is the "precursor."

  • Cyclization: Add warm diphenyl ether to the flask to dissolve the precursor, which may take up to an hour of stirring.

  • Transfer the solution to a flask equipped for distillation and heat to 110-120°C under a stream of nitrogen to remove residual water.

  • Once water evolution subsides, fit the flask with a condenser and heat the mixture to reflux (approximately 150-160°C) for 3-4 hours under a gentle flow of nitrogen.

  • Isolation and Purification: Cool the reaction mixture to room temperature.

  • Precipitate the product by adding ethyl acetate and stir for 30 minutes.

  • Filter the crude product and wash sequentially with ethyl acetate, acetic acid, water, and finally acetone.

  • The resulting solid is p-tert-butylcalix[3]arene, which can be further purified by recrystallization.

Causality of Experimental Choices:

  • The use of a bulky p-substituent like tert-butyl favors the formation of the cyclic tetramer (n=4) due to steric hindrance that disfavors the formation of linear polymers.

  • Sodium hydroxide acts as a base catalyst, deprotonating the phenol to form a phenoxide, which is more nucleophilic and readily attacks formaldehyde.

  • Diphenyl ether is used as a high-boiling solvent to achieve the necessary temperature for the cyclization reaction.

  • The sequential washing steps are crucial for removing unreacted starting materials, linear oligomers, and the solvent.

Part 2: The Art of Molecular Recognition: Functionalization and Ion Selectivity

The true power of calixarenes as ionophores lies in their facile functionalization. By strategically modifying the upper (para-position of the phenol) and lower (phenolic hydroxyl) rims, it is possible to create pre-organized cavities with specific sizes, shapes, and coordinating groups to selectively bind a wide array of ions.[1][4][5]

Strategies for Selective Functionalization
  • Lower Rim Functionalization: The phenolic hydroxyl groups are the most reactive sites and can be readily modified through alkylation or acylation reactions.[4] This allows for the introduction of various ligating groups such as esters, ethers, amides, and crown ethers to create binding sites for cations.[6][7] The conformation of the calixarene (e.g., cone, partial cone, 1,3-alternate) can also be controlled by the choice of substituents on the lower rim.

  • Upper Rim Functionalization: Modification of the upper rim typically requires the removal of the initial p-substituent (e.g., tert-butyl) followed by electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation.[5][8][9] This allows for the introduction of functional groups that can fine-tune the electronic properties of the cavity and introduce additional binding sites.

Diagram: Selective Functionalization of a Calix[3]arene

G Selective Functionalization of Calix[4]arene Calix[4]arene Calix[4]arene Lower Rim (OH groups) Lower Rim (OH groups) Calix[4]arene->Lower Rim (OH groups) Reactivity Upper Rim (p-position) Upper Rim (p-position) Calix[4]arene->Upper Rim (p-position) Modification Alkylation/Acylation Alkylation/Acylation Lower Rim (OH groups)->Alkylation/Acylation Reaction Crown Ether Annulation Crown Ether Annulation Lower Rim (OH groups)->Crown Ether Annulation Reaction Nitration/Sulfonation Nitration/Sulfonation Upper Rim (p-position)->Nitration/Sulfonation Reaction Ionophore for Cations Ionophore for Cations Alkylation/Acylation->Ionophore for Cations Crown Ether Annulation->Ionophore for Cations Modified Cavity Properties Modified Cavity Properties Nitration/Sulfonation->Modified Cavity Properties

Caption: Strategies for modifying the upper and lower rims of a calixarene.

Part 3: Quantifying the Interaction: Characterization of Host-Guest Complexation

A variety of analytical techniques are employed to study the binding of ions to calixarene-based ionophores. These methods allow for the determination of binding constants, stoichiometry, and thermodynamic parameters of the host-guest complexation.

UV-Vis Spectrophotometric Titration

Principle: If the calixarene ionophore or the resulting complex has a chromophore, the binding event can be monitored by changes in the UV-Vis absorption spectrum. By systematically adding a solution of the guest ion to a solution of the calixarene host, the change in absorbance at a specific wavelength can be used to determine the binding constant.[10]

Experimental Protocol: UV-Vis Titration

Objective: To determine the binding constant of a calixarene-ion complex.

Materials:

  • Calixarene ionophore solution of known concentration.

  • Guest ion salt solution of known concentration.

  • Appropriate solvent (e.g., acetonitrile, methanol).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Prepare a stock solution of the calixarene ionophore and a stock solution of the guest ion salt in the chosen solvent.

  • Place a known volume and concentration of the calixarene solution into a quartz cuvette.

  • Record the initial UV-Vis spectrum of the calixarene solution.

  • Make sequential additions of small aliquots of the guest ion solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed.

  • The collected data (absorbance vs. guest concentration) can be fitted to a suitable binding isotherm (e.g., 1:1, 1:2) using specialized software (like HYPERQUAD) to calculate the binding constant (K).[10]

Causality of Experimental Choices:

  • The solvent is chosen based on the solubility of both the host and guest and its potential to influence the binding interaction.

  • The concentrations are chosen to ensure that the binding event can be accurately monitored within the linear range of the spectrophotometer.

  • The presence of isosbestic points in the spectra is a strong indication of a clean equilibrium between the free host and the complex.

Fluorescence Spectroscopy

Principle: Similar to UV-Vis titration, if the calixarene possesses a fluorescent moiety (a fluorophore), the binding of an ion can lead to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.[11][12] This provides a highly sensitive method for studying host-guest interactions.

Diagram: Experimental Workflow for Spectroscopic Titrationdot

G Prepare Host Solution Prepare Host Solution Initial Spectrum Initial Spectrum Prepare Host Solution->Initial Spectrum Prepare Guest Solution Prepare Guest Solution Add Aliquot of Guest Add Aliquot of Guest Prepare Guest Solution->Add Aliquot of Guest Initial Spectrum->Add Aliquot of Guest Record Spectrum Record Spectrum Add Aliquot of Guest->Record Spectrum Repeat Additions Repeat Additions Record Spectrum->Repeat Additions Repeat Additions->Add Aliquot of Guest Loop until saturation Data Analysis Data Analysis Repeat Additions->Data Analysis Binding Constant (K) Binding Constant (K) Data Analysis->Binding Constant (K)

Sources

Technical Guide: Engineering Ion-Dipole Interactions for Cesium Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective binding of Cesium ions (


) presents a unique challenge in supramolecular chemistry due to its low charge density and large ionic radius (1.67 Å). Unlike smaller alkali metals (

,

) that are governed by hard electrostatic interactions,

binding requires a delicate balance of ion-dipole stabilization , cavity size matching , and solvation enthalpy compensation .

This guide provides a rigorous technical framework for researchers designing ionophores for


 recognition. We move beyond basic "lock-and-key" analogies to explore the thermodynamic drivers of complexation, supported by validated protocols for NMR titration and Isothermal Titration Calorimetry (ITC).

Theoretical Framework: The Physics of the "Soft" Cation

The Electrostatic Challenge

Cesium is the largest stable alkali metal and the least electronegative. Its binding mechanism is primarily driven by ion-dipole interactions between the cation and the electron-rich donor atoms (typically ethereal oxygens) of the host molecule.

The interaction energy (


) can be approximated by the ion-dipole potential:


Where:
  • 
     is the charge of the ion (
    
    
    
    for
    
    
    ).
  • 
     is the dipole moment of the donor group (ether oxygen).
    
  • 
     is the distance between the ion center and the dipole.
    

Key Insight: Because


 has a low charge density ("soft" cation), the electrostatic attraction is weaker than for 

or

. Therefore, successful binding requires multiple cooperative dipoles pre-organized in a specific geometry to maximize enthalpy (

) while minimizing the entropic penalty (

) of conformational freezing.
The Size-Match Principle & The "Sandwich" Effect

The relationship between the host cavity diameter and the ion diameter is the primary determinant of selectivity.

SpeciesIonic/Cavity Diameter (Å)Interaction Mode
Cesium Ion (

)
3.34 --
18-Crown-62.6 – 3.2Mismatch:

is too large. Forms 2:1 (Sandwich) complexes.
21-Crown-73.4 – 4.3Loose Fit: Good size match, but often lacks rigidity.
Calix[4]arene-crown-6~3.3 – 3.5Optimal: Rigid "pre-organized" cavity (Macrocyclic Effect).

Scientist's Note: While 18-crown-6 is the "standard" crown ether, it is poor for


 selectivity in dilute conditions because the formation of a 2:1 sandwich complex is entropically unfavorable (requires bringing three particles together). For high-affinity binding, we utilize Calix[4]arene-crown-6  derivatives which provide a pre-formed "nest."

Molecular Architecture: Designing the Trap

To capture


 effectively, we employ Calixarenes .[1][2][3] These are cup-shaped macrocycles that can be functionalized with a crown ether bridge (Calix-crowns).[4]
Mechanism of Action: The Calix-Crown "Ion Trap"
  • Desolvation: The hydrophobic calixarene bowl disrupts the hydration shell of the

    
    .
    
  • Encapsulation: The

    
     ion enters the crown ether bridge.
    
  • Cation-

    
     Interaction:  The aromatic rings of the calixarene provide secondary stabilization via cation-
    
    
    
    interactions, unique to these supramolecular hosts.

G Cs_Hydrated Hydrated Cs+ (High Entropy) Desolvation Desolvation Step (Enthalpic Penalty) Cs_Hydrated->Desolvation Solvent Stripping Binding Dipole Coordination (Crown Ether Loop) Desolvation->Binding Cavity Entry Stabilization Cation-Pi Interaction (Calixarene Bowl) Binding->Stabilization Secondary Forces Complex Stable Complex (1:1 Stoichiometry) Stabilization->Complex Equilibrium

Figure 1: The stepwise mechanism of Cesium capture by a Calix[4]arene-crown-6 host. Note the critical role of secondary cation-


 interactions.

Experimental Validation Protocols

As a senior scientist, I rely on two orthogonal methods to validate binding: NMR Titration (structural insight) and ITC (thermodynamic truth).

Protocol A: NMR Titration ( or )

NMR is the gold standard for determining the binding constant (


) and stoichiometry in organic solvents.

Prerequisites:

  • Host: Calix[4]arene-crown-6 (10 mM in

    
     or 
    
    
    
    ).
  • Guest: Cesium Perchlorate (

    
    ) or Picrate (deuterated solvent soluble).
    
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow:

  • Preparation: Prepare a stock solution of the Host (

    
    ) at a fixed concentration (e.g., 2.0 mM).
    
  • Guest Stock: Prepare a Guest (

    
    ) solution at 20 mM in the same Host solution.
    
    • Critical Step: Dissolving the guest in the host solution ensures the [Host] remains constant throughout the titration, simplifying the math to a standard isotherm.

  • Titration:

    • Acquire initial spectrum of pure Host (0.0 eq).

    • Add Guest aliquots (0.2, 0.4, 0.6 ... up to 5.0 equivalents).

    • After each addition, shim and acquire spectrum.

  • Data Analysis:

    • Track the chemical shift (

      
      ) of protons adjacent to the donor oxygens (crown ether methylene protons).
      
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression).

Self-Validation Check:

  • Fast Exchange: If peaks shift gradually, the exchange is fast on the NMR timescale (common for

    
    ).
    
  • Slow Exchange: If new peaks appear while old ones fade, exchange is slow (indicates very high affinity,

    
    ).
    
Protocol B: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released/absorbed, providing


, 

, and

(stoichiometry) in a single experiment.[5]

Step-by-Step Workflow:

  • Cell Loading: Load the sample cell with the Host solution (e.g., 0.1 mM in dry Methanol).

  • Syringe Loading: Load the injection syringe with

    
     salt (e.g., 1.5 mM, 15x concentration of host).
    
  • Parameters:

    • Temperature: 25°C.

    • Injections: 20 injections of 2

      
       each.
      
    • Spacing: 180 seconds (allow full thermal equilibration).

  • Control: Perform a "Guest into Solvent" titration to subtract the heat of dilution.

ITC_Workflow Prep Sample Prep (Degas Solutions) Base Baseline Stability (Noise < 0.1 u00B5cal/s) Prep->Base Inj Injection Series (20 x 2u00B5L) Base->Inj Raw Raw Heat Data (u00B5cal/sec vs Time) Inj->Raw Exothermic Spikes Integrate Integration (kcal/mole vs Molar Ratio) Raw->Integrate Area under curve Fit Isotherm Fitting (One Set of Sites Model) Integrate->Fit Output: Ka, u0394H, n

Figure 2: ITC Workflow for thermodynamic characterization. The integration step converts raw heat flow into the binding isotherm.

Case Study: Radiocesium Remediation

The practical application of this theory is the removal of


 from nuclear waste.[2]

The System: Calix[4]arene-bis(t-octylbenzo-crown-6) (BoBCalixC6).[6] The Challenge: Selectivity of


 over 

(which is present at

higher concentration in waste streams).

Mechanism: BoBCalixC6 locks the calixarene in the 1,3-alternate conformation . This creates two opposing cavities. The rigidity is so high that


 cannot induce the necessary conformational change to bind effectively, while 

fits perfectly into the pre-organized crown loop. This results in a separation factor (

) exceeding

.[6]

Data Summary: | Solvent |


 (

) | Selectivity (

) | Notes | | :--- | :--- | :--- | :--- | | Methanol | 4.5 | > 2,000 | Moderate binding, high solubility. | | Nitrobenzene | 6.2 | > 15,000 | High binding due to low solvent competition. | | 1-Octanol | 3.8 | ~ 500 | Mimics industrial extraction conditions. |

References

  • Izatt, R. M., et al. (1985). "Thermodynamic and kinetic data for cation-macrocycle interaction." Chemical Reviews, 85(4), 271-339. Link

  • Casnati, A., Ungaro, R., et al. (2001). "New efficient calix[4]arene-crown-6 ethers for the selective extraction of Cesium." Chemistry – A European Journal, 7(1), 188-200. Link

  • Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry (2nd Ed.). Wiley. (Foundational Text on Host-Guest Thermodynamics).
  • Hirose, K. (2001). "A Practical Guide for the Determination of Binding Constants." Journal of Inclusion Phenomena, 39, 193–209.[7] Link

  • Do Zol, J. F., et al. (2022). "Selective Adsorption of Cesium by Supramolecular Materials." Preprints. Link

Sources

An In-Depth Technical Guide to the Electrochemical Behavior of Cesium Ionophore II

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective determination of cesium ions (Cs⁺) is of paramount importance in fields ranging from environmental monitoring of nuclear waste to clinical diagnostics.[1][2] Cesium ionophore II, chemically known as calix[3]arene-bis(tert-octylbenzo-18-crown-6), has emerged as a highly effective sensing component in ion-selective electrodes (ISEs) for this purpose.[4] This technical guide provides a comprehensive exploration of the electrochemical behavior of Cesium ionophore II. It delves into the fundamental principles governing its operation, detailed protocols for membrane fabrication and electrochemical characterization, and expert insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced sensing technology.

Introduction: The Significance of Cesium-Selective Electrodes

Cesium is a soft, silvery-white alkali metal that has only one stable oxidation state (+1).[5][6] While naturally occurring cesium is rare, the radioactive isotope ¹³⁷Cs is a significant fission product, making its detection crucial for environmental safety and the management of nuclear waste.[1][2][4] Ion-selective electrodes (ISEs) offer a rapid, cost-effective, and reliable method for the potentiometric determination of cesium ion activity in various matrices.

At the heart of a high-performance cesium ISE is the ionophore—a molecule that selectively binds the target ion.[3][7] Cesium ionophore II, a member of the calixarene family, demonstrates exceptional affinity and selectivity for Cs⁺ ions. Its unique three-dimensional structure, featuring a pre-organized cavity formed by crown-6 ether loops, allows it to encapsulate cesium ions with high efficiency.[4][8] This guide will elucidate the electrochemical principles that translate this selective binding into a measurable electrical signal.

Fundamental Principles of Operation

The operation of an ISE based on Cesium ionophore II is a potentiometric method, meaning it measures a potential difference under zero-current conditions.[9] The core of the sensor is a polymeric membrane, typically composed of poly(vinyl chloride) (PVC), which is doped with the ionophore. This membrane is positioned between the sample solution and an internal reference solution.

The key mechanism involves the selective complexation of Cs⁺ ions by the ionophore at the membrane-sample interface.[3][10] This selective partitioning of ions across the phase boundary generates an electrical potential difference, known as the membrane potential. This potential is governed by the Nernst equation:

E = E₀ + (2.303 RT / zF) log(a_Cs⁺)

Where:

  • E is the measured cell potential.

  • E₀ is a constant potential factor.

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

  • z is the charge of the ion (+1 for Cs⁺).

  • F is the Faraday constant.

  • a_Cs⁺ is the activity of the cesium ion in the sample.

For a monovalent ion like cesium at 25°C, the slope of the potential versus the logarithm of the ion activity should be approximately 59 mV per decade.[11]

Mechanism of Ion Recognition and Signal Transduction

The following diagram illustrates the fundamental process occurring at the ion-selective membrane interface.

G cluster_membrane PVC Membrane Cs_aq Cs⁺ (aq) Ionophore Cesium Ionophore II Cs_aq->Ionophore Selective Binding Other_ions Interfering Ions (aq) Other_ions->Ionophore Low Affinity Complex [Ionophore-Cs]⁺ (org) Ionophore->Complex Complex->Cs_aq Reversible Equilibrium caption Ionophore-mediated selective transport of Cs⁺.

Caption: Selective binding of Cs⁺ by the ionophore at the membrane interface.

Crafting the Cesium-Selective Membrane: Composition and Fabrication

The performance of the ISE is critically dependent on the composition of the ion-selective membrane. Each component plays a vital role in ensuring sensitivity, selectivity, and stability.

Causality Behind Component Selection
  • Polymer Matrix (e.g., PVC): Provides the structural integrity of the membrane. High molecular weight PVC is typically chosen for its durability and ability to form a homogenous, non-porous film.

  • Plasticizer (e.g., 2-Nitrophenyl octyl ether, NPOE): This is arguably one of the most critical components. The plasticizer acts as a solvent for the ionophore and other additives, ensuring their mobility within the membrane. Its dielectric constant influences the membrane's permselectivity and can affect the Nernstian response of the electrode. NPOE is frequently used in cesium ISEs due to its high dielectric constant, which facilitates the dissolution of the ion-ionophore complex.

  • Ionophore (Cesium Ionophore II): The heart of the sensor. Its concentration is optimized to provide a sufficient number of active sites for Cs⁺ binding without negatively impacting the membrane's physical properties.

  • Ionic Additive (e.g., Potassium tetrakis(4-chlorophenyl)borate, KTpClPB): This lipophilic salt is incorporated to reduce the membrane's electrical resistance and to minimize the interference from anionic species in the sample. It ensures that the charge transport within the membrane is primarily due to the movement of cations.

Optimized Membrane Composition

The following table provides a typical, field-proven composition for a highly selective cesium membrane.

ComponentTypical Weight %Function
Cesium Ionophore II~1%Selective binding of Cs⁺ ions
PVC (High Molecular Weight)~33%Structural matrix
2-Nitrophenyl octyl ether (NPOE)~65%Membrane solvent, ensures ionophore mobility, influences dielectric constant
KTpClPB~1%Reduces membrane resistance, excludes anions
Step-by-Step Membrane Fabrication Protocol

This protocol outlines a self-validating system for creating reproducible cesium-selective membranes.

  • Preparation of the Cocktail:

    • Accurately weigh the PVC, NPOE, Cesium Ionophore II, and KTpClPB in a glass vial.

    • Add a volatile solvent, such as tetrahydrofuran (THF), to completely dissolve all components. A typical volume is 2-3 mL for a total solids weight of around 200 mg.

    • Mix the solution thoroughly using a vortex mixer until a homogenous, slightly viscous "cocktail" is formed.

  • Casting the Membrane:

    • Prepare a clean, flat glass plate for casting.

    • Pour the membrane cocktail onto the glass plate and allow the THF to evaporate slowly in a dust-free environment. This process can take several hours.

    • Once the solvent has fully evaporated, a transparent, flexible membrane will remain.

  • Electrode Assembly:

    • Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.

    • Mount the membrane disc into a commercial ISE body.

    • Fill the electrode body with an internal filling solution, for example, 0.1 M CsCl.

    • Insert an internal reference electrode (e.g., Ag/AgCl) into the filling solution.

  • Conditioning:

    • Before the first use, condition the assembled electrode by soaking it in a 0.01 M CsCl solution for at least 12-24 hours.[12] This step is crucial for establishing a stable and reproducible potential at the membrane-solution interface.

Electrochemical Characterization: A Workflow for Performance Validation

A rigorous electrochemical characterization is essential to validate the performance of the fabricated cesium ISE.

Experimental Workflow for ISE Characterization

The following diagram outlines the logical flow for characterizing the performance of a newly fabricated Cesium ISE.

G cluster_performance Performance Metrics A Fabricate & Condition Electrode B Potentiometric Calibration A->B C Determine Linear Range & Slope B->C E Assess Selectivity (SSM/FIM) B->E F Evaluate Response Time B->F G Test pH Independence B->G D Calculate Limit of Detection (LOD) C->D H Final Performance Validation C->H D->H E->H F->H G->H

Caption: Workflow for comprehensive electrochemical characterization of the Cs-ISE.

Potentiometric Calibration

This is the most fundamental characterization technique for any ISE.

Protocol:

  • Prepare a series of standard CsCl solutions with concentrations ranging from 1.0 M down to 1.0 x 10⁻⁷ M.

  • Immerse the conditioned cesium ISE and an external reference electrode (e.g., a double junction Ag/AgCl electrode) into the lowest concentration standard.

  • Record the potential reading once it has stabilized.

  • Rinse the electrodes with deionized water and blot dry.

  • Repeat steps 2-4 for each standard, moving from the lowest to the highest concentration.

  • Plot the measured potential (in mV) against the logarithm of the cesium ion activity.

Expected Outcome: The plot should yield a straight line over a wide concentration range. The slope of this line should be close to the theoretical Nernstian value of 59.2 mV/decade of activity at 298K. A near-Nernstian slope (e.g., 55-60 mV/decade) is indicative of a well-functioning electrode.[13][14]

Determination of Selectivity Coefficients

Selectivity is a measure of the electrode's ability to distinguish the primary ion (Cs⁺) from interfering ions. The Fixed Interference Method (FIM) or the Separate Solution Method (SSM) can be used.

SSM Protocol (Example for K⁺ interference):

  • Calibrate the electrode using CsCl standards as described above.

  • Separately, measure the potential of the electrode in a solution of the interfering ion (e.g., 0.1 M KCl).

  • The selectivity coefficient (K_Cs⁺,K⁺) can be calculated using the Nikolsky-Eisenman equation.

Lower values of the selectivity coefficient indicate better selectivity. For Cesium ionophore II, high selectivity against other alkali metal ions like K⁺, Na⁺, and Rb⁺ is expected.

Performance Characteristics Summary

The table below summarizes the typical performance characteristics of a well-fabricated cesium ISE based on Cesium ionophore II.

ParameterTypical ValueSignificance
Linear Range1.0 x 10⁻¹ M to 1.0 x 10⁻⁶ M[15]The concentration range over which the electrode provides a linear response.
Nernstian Slope55 - 60 mV/decade[13]Indicates the electrode is responding correctly to changes in ion activity.
Limit of Detection (LOD)~1.0 x 10⁻⁶ M[15]The lowest concentration at which the ion can be reliably detected.
Response Time< 30 seconds[15]The time required for the electrode to reach a stable potential reading.
pH Operating Range2 - 11[15]The pH range in which the electrode's potential is not affected by H⁺ ions.
LifetimeSeveral weeks to monthsThe duration over which the electrode maintains its performance characteristics.

Advanced Characterization Techniques

While potentiometry is the primary technique, other electrochemical methods can provide deeper insights into the membrane's properties.

  • Electrochemical Impedance Spectroscopy (EIS): This technique can be used to measure the bulk resistance of the membrane. Changes in membrane resistance over time can indicate leaching of components or water uptake, providing valuable information about the electrode's long-term stability.

  • Cyclic Voltammetry (CV): While not a standard characterization method for potentiometric sensors, CV can be employed in specialized research to study the ion-transfer kinetics at the liquid-liquid interface formed by the membrane and the aqueous solution.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Sub-Nernstian or Unstable Slope Improper conditioning, depleted internal filling solution, membrane fouling.Re-condition the electrode for 24 hours. Replace the internal filling solution. Gently polish the membrane surface.
Drifting Potential Readings Clogged reference electrode junction, temperature fluctuations, air bubble on membrane.Replace the reference electrode filling solution. Maintain a constant temperature. Tap the electrode to dislodge bubbles.
Poor Selectivity Incorrect membrane composition (e.g., insufficient ionophore), membrane aging.Fabricate a new membrane with optimized component ratios. Replace the membrane if it is old.

Conclusion

Cesium ionophore II stands as a testament to the power of supramolecular chemistry in the development of advanced chemical sensors. Its incorporation into PVC membranes enables the fabrication of robust, selective, and sensitive electrodes for the potentiometric determination of cesium ions. By understanding the fundamental electrochemical principles, adhering to meticulous fabrication protocols, and performing rigorous characterization, researchers can confidently deploy this technology for critical applications in environmental science and beyond. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of accurate and reliable cesium analysis.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Cesium. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cesium. Retrieved from [Link]

  • Ganjali, M. R., et al. (2014). Cesium Selective Polymeric Membrane Senor Based on p-Isopropylcalix[9]arene and Its Application in Environmental Samples. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ion-Selective Electrodes. Retrieved from [Link]

  • Sensorex. (2025). Understanding Ion Selective Electrodes (ISEs) and Their Applications. Retrieved from [Link]

  • ResearchGate. (2024). What is the mechanism of ion-selective electrodes (ISE) in quantifying electrolyte concentrations in biological samples? Retrieved from [Link]

  • Google Patents. (n.d.). Method of making an ion-selective electrode.
  • Visser, A. E., et al. (2001). Extraction of Cesium Ions from Aqueous Solutions Using Calix[3]arene-bis(tert-octylbenzo-crown-6) in Ionic Liquids. Analytical Chemistry, 73(17), 4374-4379. Retrieved from [Link]

  • ResearchGate. (2025). Potentiometric Response Characteristics of Membrane-Based Cs-Selective Electrodes Containing Ionophore-Functionalized Polymeric Microspheres. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fabrication of a lead ion selective membrane based on a polycarbazole Sn(iv) arsenotungstate nanocomposite and its ion exchange membrane (IEM) kinetic studies. Retrieved from [Link]

  • Wang, Z., et al. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Advances, 11, 10075-10082. Retrieved from [Link]

  • Makrlík, E., et al. (2011). Interaction of cesium ions with calix[3]arene-bis(t-octylbenzo-18-crown-6): NMR and theoretical study. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Publishing. Retrieved from [Link]

  • Švancara, I., et al. (1987). Preparation and Properties of Membrane Caesium Ion-Selective Electrode. Chemical Papers, 41(2), 187-195. Retrieved from [Link]

  • Macchia, A., et al. (2019). Sub-nanomolar detection of cesium with water-gated transistor. AIP Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Potentiometric Methods. Retrieved from [Link]

  • Nayak, S., et al. (2021). Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[3]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potentiometric Performance of Ion-Selective Electrodes Based on Polyaniline and Chelating Agents: Detection of Fe2+ or Fe3+ Ions. Retrieved from [Link]

  • Vinogradov, I. I., et al. (2023). A Hybrid Membrane for the Simultaneous Selective Sorption of Cesium in the Ionic and Colloid Forms. JINR (Indico). Retrieved from [Link]

  • Metrohm. (2022). Ask the expert: How do ion-selective electrodes work? YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[3]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation. Retrieved from [Link]

  • Bakker, E., & Pretsch, E. (2020). Potentiometric Sensing. Analytical Chemistry, 92(1), 296-313. Retrieved from [Link]

  • Sessler, J. L., et al. (2008). Crown-6-Calix[3]arene Capped Calix[3]pyrrole: An Ion Pair Receptor for Solvent Separated CsF Ions. PubMed Central. Retrieved from [Link]

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Introduction: Unveiling the Molecular Architecture of a Selective Host

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Purity of Cesium Ionophore II

Cesium Ionophore II, known systematically as 4-tert-Butylcalix[1]arene-hexaacetic acid hexaethyl ester, is a sophisticated macrocyclic molecule belonging to the calixarene family.[2][][4] Calixarenes are renowned in the field of supramolecular chemistry for their unique cup-like structure, which allows them to act as "host" molecules, selectively binding "guest" ions or molecules within their cavity.[5][6] This capability is the foundation of their function as ionophores—lipid-soluble molecules that can transport ions across a lipid barrier, such as a membrane.

The primary application for which Cesium Ionophore II is recognized is in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of cesium (Cs⁺) and, interestingly, ethylammonium ions.[2][7] This dual selectivity highlights a crucial concept in host-guest chemistry: the binding affinity is a function of multiple factors, including the size, charge, and shape of the guest ion, as well as the composition of the surrounding medium. This guide provides a comprehensive examination of the chemical structure that dictates this function and outlines the rigorous analytical methodologies required to ascertain the purity, a critical parameter for its reliable performance in research and development.

Part 1: The Molecular Blueprint of Cesium Ionophore II

The efficacy of Cesium Ionophore II originates from its distinct and highly organized three-dimensional structure. It is built upon a calix[1]arene scaffold, meaning it consists of six phenolic units linked by methylene bridges. This forms a pre-organized, basket-shaped macrocycle.

Several key structural features contribute to its ionophoric properties:

  • The Calix[1]arene Cavity: The macrocyclic ring forms a defined cavity, the size of which is crucial for selectively accommodating ions. The "6" in its name denotes a larger, more flexible cavity compared to smaller calix[4]arenes.

  • Pendant Coordinating Groups: Attached to the phenolic oxygens are six ethyl acetate "arms." The oxygen atoms of these ester groups are the primary binding sites, forming a coordination sphere that chelates the target cation.

  • Tert-Butyl Groups: Positioned on the "upper rim" of the calixarene, these bulky, lipophilic groups enhance the molecule's solubility in organic solvents and the polymeric membranes used in ISEs. They also prevent the self-aggregation of the ionophore molecules.

Core Chemical Identifiers

The fundamental properties of Cesium Ionophore II are summarized below.

PropertyValueReference
Systematic Name 4-tert-Butylcalix[1]arene-hexaacetic acid hexaethyl ester[][4]
CAS Number 92003-62-8[2][]
Molecular Formula C₉₀H₁₂₀O₁₈[1][2][]
Molecular Weight 1489.91 g/mol [2][]
Melting Point 257-263 °C[]
Typical Purity ≥95-98%[2][]
Structural Representation

The diagram below illustrates the logical arrangement of the functional components of Cesium Ionophore II.

Conceptual Structure of Cesium Ionophore II cluster_0 Core Macrocycle cluster_1 Functional Groups cluster_2 Resulting Properties C6_scaffold Calix[6]arene Scaffold Cavity Selective Cavity C6_scaffold->Cavity Forms tButyl tert-Butyl Groups (Upper Rim) tButyl->C6_scaffold Attached to Solubility Lipophilicity tButyl->Solubility Imparts Hexaester Hexaethyl Ester Arms (Lower Rim) Hexaester->C6_scaffold Attached to Binding Ion Binding Site Hexaester->Binding Provides

Caption: Logical components of Cesium Ionophore II's structure.

Part 2: Mechanism of Cesium Ion Recognition

The process of ion recognition is a dynamic equilibrium where the ionophore encapsulates a cation. This interaction is driven by the favorable energetic gain from the coordination of the cation by the oxygen atoms of the ester groups, which compensates for the energy required to shed the ion's hydration shell.

The selectivity for cesium is rooted in the "principle of preorganization" and the "best-fit" model. The flexible calix[1]arene backbone can adopt a conformation where the six pendant ester arms create a three-dimensional binding pocket. The size of this pocket and the arrangement of the coordinating oxygen atoms are particularly well-suited for the ionic radius of the cesium cation (167 pm). While smaller alkali ions like sodium (102 pm) or potassium (138 pm) can also be bound, their coordination is often less optimal, leading to lower stability constants for the resulting complex.[8] This difference in binding strength is the basis for the ionophore's selectivity.

The diagram below illustrates this host-guest binding mechanism.

Host-Guest Interaction Ionophore Cesium Ionophore II (Host) Complex [Ionophore-Cs]⁺ Complex Ionophore->Complex Encapsulation Cesium Hydrated Cs⁺ Ion (Guest) Cesium->Complex Binding Water Water Molecules Cesium->Water Dehydration

Caption: The encapsulation of a cesium ion by the ionophore.

Part 3: A Self-Validating System for Purity Assessment

For an ionophore to function reliably in a sensor or separation system, its purity must be unequivocally established. Impurities, such as residual solvents, starting materials from synthesis, or side-products, can compete for ion binding or alter the electrical properties of a membrane, leading to inaccurate measurements. A robust quality control workflow, therefore, employs orthogonal analytical techniques where each method validates the others, creating a self-validating system.

Methodology 1: High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for Cesium Ionophore II due to the molecule's significant hydrophobic character.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen because its long alkyl chains provide strong hydrophobic interactions with the tert-butyl and aromatic groups of the ionophore, ensuring good retention and separation from more polar impurities.

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water is used. Starting with a higher water content allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the ionophore. This gradient approach ensures sharp peaks and efficient separation over a wide polarity range.

  • Detection: A UV detector is used, typically set to a wavelength where the benzene rings of the calixarene backbone absorb strongly (e.g., ~270-280 nm). The purity is calculated from the relative area of the main peak compared to the total area of all peaks.

Step-by-Step Protocol for HPLC Purity Analysis:

  • Standard Preparation: Accurately weigh ~1 mg of Cesium Ionophore II and dissolve it in 1 mL of tetrahydrofuran (THF) to create a 1 mg/mL stock solution.

  • Sample Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 275 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to Cesium Ionophore II. A purity of ≥98% is typically required for sensor applications.

HPLC Purity Workflow A Prepare Sample (1 mg/mL in THF) B Dilute to 50 µg/mL in Mobile Phase A->B C Inject 10 µL onto C18 HPLC Column B->C D Run Gradient Elution (Water/Acetonitrile) C->D E Detect by UV at 275 nm D->E F Integrate Peaks & Calculate Area % E->F

Caption: Step-by-step workflow for HPLC purity analysis.

Methodology 2: Quantitative NMR (qNMR) for Absolute Purity

While HPLC provides a relative purity profile, quantitative ¹H NMR (qNMR) can determine the absolute purity or assay value of the material against a certified internal standard.[9] This provides an orthogonal validation of the purity value obtained from HPLC.

Causality of Experimental Choices:

  • Internal Standard: A standard with high purity, known proton count, and signals that do not overlap with the analyte is chosen. Maleic acid or dimethyl sulfone are common choices. The standard must be accurately weighed.

  • Solvent: A deuterated solvent that fully dissolves both the ionophore and the internal standard is required (e.g., Chloroform-d).

  • Acquisition Parameters: A long relaxation delay (D1, typically 5 times the longest T1 relaxation time) is critical to ensure all protons fully relax between scans, which is essential for accurate signal integration.

Step-by-Step Protocol for qNMR Analysis:

  • Sample Preparation: Accurately weigh ~15 mg of Cesium Ionophore II and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in ~0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer of ≥400 MHz.

    • Use a relaxation delay (D1) of at least 30 seconds.

    • Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks being integrated).

  • Data Processing: Carefully phase and baseline-correct the spectrum.

  • Calculation: Integrate a well-resolved signal from the ionophore (e.g., the methylene protons of the ester arms) and a signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for each signal.

Methodology 3: Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight of Cesium Ionophore II, providing an essential check of its chemical identity.

Causality of Experimental Choices:

  • Ionization Technique: A soft ionization method like Electrospray Ionization (ESI) is ideal. It imparts minimal energy to the molecule, preventing fragmentation and allowing for the observation of the intact molecular ion.

  • Expected Ions: Due to the presence of basic oxygen atoms and the common presence of trace sodium salts, the primary observed ions will be adducts, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. Observing the correct mass-to-charge ratio for these adducts confirms the molecular weight of 1489.91 Da.

Step-by-Step Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the ionophore (~10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5 µL/min).

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 500-2000).

  • Analysis: Identify the peaks corresponding to the expected adducts and confirm that their m/z values match the theoretical values based on the molecular formula C₉₀H₁₂₀O₁₈.

Summary of Expected Analytical Results
TechniqueParameterExpected Result for High-Purity Sample
HPLC Purity≥98% (by area normalization)
¹H NMR Structural ConfirmationSpectrum consistent with the proposed structure; correct integrations.
qNMR Assay98.0% - 102.0% vs. certified standard.
MS (ESI+) Identity (m/z)[M+Na]⁺ at ~1512.86 Da

Part 4: Protocols for Purification

Achieving the high purity required for sensitive applications necessitates robust purification strategies following the chemical synthesis of the ionophore. The typical approach for a large, lipophilic molecule like this involves a combination of chromatography and recrystallization.

Methodology 1: Silica Gel Column Chromatography

This technique separates compounds based on their polarity. It is highly effective at removing more polar or less polar impurities from the crude synthetic product.

Causality of Experimental Choices:

  • Stationary Phase: Silica gel is used as it is a polar adsorbent.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is employed. The product, being moderately polar due to the ester groups but overall dominated by its hydrocarbon backbone, will travel up the column. By starting with a low polarity eluent (high hexane content) and gradually increasing the polarity (adding more ethyl acetate), impurities can be selectively washed off before the desired product is eluted.

Step-by-Step Protocol for Column Chromatography:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ionophore.

Methodology 2: Recrystallization

Recrystallization is a final polishing step to remove trace impurities and obtain a highly crystalline, pure solid.

Causality of Experimental Choices: The key is to find a solvent or solvent pair in which the ionophore is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be insoluble or highly soluble at all temperatures. For a molecule like Cesium Ionophore II, a solvent system like ethanol/chloroform or methanol/dichloromethane might be effective.

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In a flask, dissolve the chromatography-purified product in a minimal amount of a hot solvent in which it is highly soluble (e.g., chloroform).

  • Precipitation: Slowly add a "poor" solvent (e.g., methanol) in which the product is insoluble until the solution becomes slightly turbid.

  • Crystal Formation: Heat the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath. Crystals of the pure product should form.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold, "poor" solvent and dry them under vacuum.

Overall Purification and QC Workflow

Purification and Quality Control Workflow A Crude Synthetic Product B Column Chromatography (Silica Gel) A->B C TLC Analysis of Fractions B->C Monitor D Combine Pure Fractions C->D E Recrystallization D->E F Final Purity Check (HPLC, NMR, MS) E->F G High-Purity Cesium Ionophore II F->G Release

Caption: Integrated workflow from crude product to final QC release.

References

  • Aladdin Scientific. Cesium ionophore II, min 98%, 50 mg. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Chemical, Physical, and Radiological Information for Cesium. [Link]

  • Chemical Point. Cesium ionophore II. [Link]

  • Wang, Z., et al. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Advances. [Link]

  • Visser, A. E., et al. (2002). Extraction of Cesium Ions from Aqueous Solutions Using Calix[4]arene-bis(tert-octylbenzo-crown-6) in Ionic Liquids. Analytical Chemistry. [Link]

  • Bhabha Atomic Research Centre (BARC). Synthesis of High Purity 1,3-Dioctyloxycalix[4]arene-18-crown-6 (Calix-Crown-6). [Link]

  • Karim, A. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • PubMed. Generation of CsI cluster ions for mass calibration in matrix-assisted laser desorption/ionization mass spectrometry. [Link]

  • MDPI. Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. [Link]

  • Organic Letters. Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[4]arene. [Link]

  • Bruker. Ion Sources for Mass Spectrometry. [Link]

  • PubMed Central. Technology Demonstration on the Extraction Chromatography (EC) of Cesium Ion (Cs+) from Acidic High-Level Radioactive Liquid Waste. [Link]

  • Bulletin of the Institute for Chemical Research, Kyoto University. On the Purification of Cesium Chloride. [Link]

  • Royal Society of Chemistry. Fast and selective reversed-phase high performance liquid chromatographic separation of UO₂²⁺ and Th⁴⁺ ions. [Link]

  • MDPI. Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[4]arenes. [Link]

Sources

Methodological & Application

field deployment of portable cesium sensors with Cesium ionophore II

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Field Deployment of Portable Cesium Sensors featuring Cesium Ionophore II

Abstract

The rapid, on-site detection of cesium (Cs⁺) is critical for a range of applications, from environmental monitoring near nuclear facilities to industrial process control. Potentiometric ion-selective electrodes (ISEs) offer a robust, portable, and cost-effective solution for these field-based challenges. This guide provides a comprehensive overview and detailed protocols for the deployment of portable cesium sensors utilizing a highly selective membrane based on Cesium Ionophore II. We delve into the fundamental principles of operation, sensor construction, field calibration strategies, and best practices for obtaining accurate and reliable data in complex matrices. This document is intended for researchers, environmental scientists, and process chemists who require a practical, field-proven methodology for in-situ cesium quantification.

Introduction: The Imperative for Portable Cesium Sensing

Cesium, particularly its radioactive isotope ¹³⁷Cs, is a significant byproduct of nuclear fission, posing long-term environmental and health risks due to its high solubility in water and bioaccumulation.[1] Traditional methods for cesium detection, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry, are highly accurate but are confined to the laboratory, introducing delays between sampling and analysis. The development of portable sensing technologies is essential for real-time decision-making, emergency response, and efficient environmental assessment.[2][3]

Ion-selective electrodes (ISEs) represent a mature and reliable technology for in-situ measurements.[4] These potentiometric sensors function like a specialized pH probe, generating a voltage that is proportional to the activity of a specific ion in a solution. The core of their selectivity lies in the ion-selective membrane (ISM), which contains an ionophore —a molecule designed to selectively bind the target ion.[4][5] This guide focuses specifically on sensors incorporating Cesium Ionophore II , a calix[5]arene derivative known for its exceptional affinity and selectivity for cesium ions.[6]

Principle of Operation: The Cesium Ionophore II-Based ISE

The functionality of the cesium ISE is governed by the selective complexation of Cs⁺ ions by Cesium Ionophore II embedded within a plasticized poly(vinyl chloride) (PVC) membrane.

Mechanism of Potentiometric Response:

  • Ion Recognition: At the interface between the sample solution and the ion-selective membrane, the Cesium Ionophore II molecules selectively bind with Cs⁺ ions.

  • Phase Boundary Potential: This selective binding and transport of positive charge into the organic membrane phase creates a charge separation at the interface, establishing a potential difference known as the phase boundary potential.

  • Nernstian Response: The magnitude of this potential is directly related to the activity (approximating concentration in dilute solutions) of Cs⁺ in the sample, as described by the Nernst equation. The potential is measured against a stable external reference electrode, and the resulting voltage is logarithmically proportional to the cesium ion activity.

The selectivity of the sensor is determined by how strongly the ionophore binds to cesium compared to other potentially interfering cations.[7] The unique three-dimensional cavity of calixarene-based ionophores like Cesium Ionophore II provides an ideal size and coordination environment for the Cs⁺ ion, leading to high selectivity over other alkali metals such as potassium (K⁺) and sodium (Na⁺).[6]

G cluster_0 Portable Potentiometer cluster_1 Sample Solution (e.g., River Water) cluster_2 Cesium Ion-Selective Electrode (ISE) cluster_3 External Reference Electrode Meter High-Impedance Voltmeter Inner_Ref Inner Reference Electrode (Ag/AgCl) Meter->Inner_Ref Measures Potential (Ecell) Outer_Ref Outer Reference Electrode (e.g., Ag/AgCl) Meter->Outer_Ref Sample Cs⁺ K⁺ Na⁺ Inner_Sol Inner Filling Solution (Fixed [Cs⁺]) Membrane PVC Membrane with Cesium Ionophore II Membrane->Sample Selective Binding of Cs⁺ at Interface Junction Liquid Junction Junction->Sample Ion Flow

Caption: Potentiometric measurement setup for a Cesium ISE.

Sensor Construction and Materials

While commercial cesium ISEs are available, understanding their composition is key to troubleshooting and appreciating their operational limits. The heart of the sensor is the ion-selective membrane, a carefully formulated cocktail cast into a thin film.

Recommended Ion-Selective Membrane Composition

The performance of the ISE is critically dependent on the relative ratios of its membrane components. The following formulation is a well-established starting point for creating a highly selective cesium-responsive membrane.[6]

ComponentFunctionTypical Weight %
Cesium Ionophore II Selective Cs⁺ recognition and binding~0.4%
Poly(vinyl chloride) (PVC) Provides structural integrity to the membrane~33%
2-Nitrophenyl octyl ether (NPOE) Plasticizer; acts as a solvent for the ionophore and facilitates ion mobility~66%
Potassium tetrakis(4-chlorophenyl)borate Lipophilic ionic additive; reduces membrane resistance and minimizes anion interference~0.1%

Causality: The high concentration of the plasticizer (NPOE) creates a non-crystalline, fluid-like organic phase within the PVC matrix, which is essential for the mobility of the ionophore-cesium complex. The ionic additive is crucial for ensuring that the potentiometric response is dominated by cation exchange, thereby improving the detection limit and stability.

Required Field Equipment
  • Portable Ion Meter or Potentiometer: Must have a high-impedance input (>10¹² Ω) and be capable of millivolt (mV) resolution.

  • Cesium Ion-Selective Electrode (ISE): A combination electrode or a half-cell requiring a separate reference electrode.

  • External Reference Electrode: Double-junction Ag/AgCl is recommended to prevent chloride leakage into the sample.

  • Temperature Probe: Temperature compensation is critical as electrode response is temperature-dependent.[8]

  • Calibration Standards: At least two, and preferably three, standards bracketing the expected sample concentration range (e.g., 1 ppm, 10 ppm, 100 ppm Cs⁺).

  • Ionic Strength Adjuster (ISA) Solution: To maintain a constant ionic background across all standards and samples. A common ISA is a 1 M MgCl₂ solution.

  • Deionized (DI) Water: For rinsing the electrodes.

  • Portable Magnetic Stirrer and Stir Bars: Ensures sample homogeneity during measurement.[9]

  • Beakers and Volumetric Glassware: For preparing standards and holding samples.

  • Field Notebook and/or Data Logger: For recording measurements, temperature, and observations.

Detailed Protocols for Field Deployment

Success in the field hinges on meticulous preparation and adherence to a systematic workflow. The following protocols provide a self-validating system for ensuring data integrity.

Protocol 1: Pre-Deployment Conditioning and Calibration

Objective: To ensure the ISE is fully hydrated and provides a stable, Nernstian response before heading to the field.

  • Inspect the Electrode: Visually check the electrode body for cracks and the sensing membrane for any discoloration or physical damage. For refillable electrodes, ensure the internal filling solution is at the correct level.

  • Initial Conditioning: Condition the new or dry-stored electrode by soaking it in a mid-range cesium standard (e.g., 10⁻³ M or ~133 ppm CsCl) for at least 4-6 hours, or overnight for best results. This step is critical for hydrating the membrane and ensuring a stable baseline potential.

  • Laboratory Multi-Point Calibration: a. Prepare a series of cesium standards (e.g., 10⁻⁵ M to 10⁻¹ M) by serial dilution. b. Place the lowest concentration standard on the magnetic stirrer. Add ISA solution at a fixed ratio (e.g., 2 mL of ISA per 100 mL of standard). c. Rinse the electrodes with DI water, gently blot dry, and immerse them in the standard. d. Stir at a constant, moderate speed and wait for the mV reading to stabilize (drift of < 1 mV/minute). Record the reading. e. Repeat for each standard, moving from lowest to highest concentration. f. Plot the mV readings versus the logarithm of the cesium concentration. The plot should be linear with a slope of 59.16 mV per decade of concentration at 25°C for a monovalent ion like Cs⁺. A slope between 54-60 mV is generally considered acceptable.

Protocol 2: Field Measurement Workflow

Objective: To accurately measure cesium concentration in an environmental water sample on-site.

  • Site Preparation: a. Select a stable, shaded location to set up the instrumentation to minimize temperature fluctuations. b. Allow all standards and equipment to equilibrate to the ambient temperature. This is a critical step for accurate measurement.[10]

  • Field Calibration Check: a. Perform a two-point calibration using standards that bracket the expected sample concentration (e.g., 1 ppm and 100 ppm). b. Follow steps 3b-3d from Protocol 1 for each standard. c. The meter will use this calibration to convert subsequent mV readings directly into a concentration (e.g., ppm). Verify that the electrode slope is within the acceptable range (54-60 mV/decade).

  • Sample Collection and Preparation: a. Collect a representative water sample in a clean beaker. b. Measure and record the sample temperature. c. Add the same, fixed ratio of ISA solution to the sample as was used for the standards (e.g., 2 mL ISA per 100 mL sample). The purpose of the ISA is to swamp out variations in the ionic background between samples and standards, ensuring the electrode is responding to the activity of cesium and not the total ion content.[11][12]

  • Measurement: a. Rinse the electrodes thoroughly with DI water and blot dry. b. Immerse the electrodes and temperature probe into the prepared sample. c. Turn on the stirrer to the same speed used during calibration. d. Allow the reading to stabilize completely. Record the concentration reading and the temperature.

  • Post-Measurement QC: a. After every 5-10 samples, re-measure one of the calibration standards. The reading should be within ±5% of the known value. If not, a new field calibration is required. b. Between measurements, rinse the electrodes with DI water. For storage between sites, keep the electrode immersed in a mid-range calibration standard.

G Start Arrive at Field Site Setup Set up Meter in Shaded Area Allow Temperature Equilibration Start->Setup Calibrate Perform 2-Point Field Calibration (Standards bracket expected range) Setup->Calibrate Verify Verify Slope (54-60 mV/decade?) Calibrate->Verify Recal Troubleshoot & Recalibrate Verify->Recal No Collect Collect Water Sample Verify->Collect Yes Recal->Calibrate Prepare Add Ionic Strength Adjuster (ISA) to Sample Collect->Prepare Measure Immerse Electrodes Stir and Record Stable Reading Prepare->Measure QC_Check Re-measure a Standard (every 5-10 samples) Measure->QC_Check QC_Check->Calibrate Fail Continue Continue to Next Sample QC_Check->Continue Pass (within 5%) Continue->Prepare End Store Electrode Properly

Caption: Standardized workflow for in-situ cesium measurement.

Data Interpretation and Quality Assurance

Managing Interferences

No ionophore is perfectly selective. The potentiometric selectivity coefficient (K pot) quantifies the sensor's preference for the primary ion (Cs⁺) over an interfering ion.[13] A smaller K pot value indicates better selectivity.

Interfering IonLog K pot (Cs⁺ vs. Ion)Implication for Field Use
Rubidium (Rb⁺) -1.52High potential for interference. Rb⁺ is chemically similar to Cs⁺ but is typically low in environmental samples.
Potassium (K⁺) -2.53Moderate interference. K⁺ is a common environmental ion; high concentrations (>100x that of Cs⁺) may cause positive bias.
Ammonium (NH₄⁺) -2.75Moderate interference. Relevant in agricultural runoff or wastewater.
Sodium (Na⁺) -3.73Low interference. Unlikely to be a significant interferent unless at very high concentrations (e.g., brackish water).
Lithium (Li⁺) -4.45Very low interference.
Data sourced from technical literature for calix[5]arene-based ionophores.[6]
Troubleshooting Field Issues
IssueProbable Cause(s)Corrective Action(s)
Drifting / Unstable Reading Clogged reference junction; temperature fluctuations; insufficient ISA; membrane fouling.Unclog reference junction; allow for temperature equilibration; ensure correct ISA dosage; gently wipe membrane with a lint-free cloth.
Incorrect Slope (<54 mV) Old or exhausted electrode; incorrect standards; interferents present in standards.Replace electrode; prepare fresh standards from a reliable stock; check for contamination.
Slow Response Time Low sample temperature; fouled or old membrane.Allow sample to warm if possible; clean or replace the electrode.
Reading Off-Scale Sample concentration is outside the linear range of the electrode; electrode not connected properly.Dilute sample with DI water and re-measure; check all cable connections.

Conclusion

Portable cesium sensors equipped with Cesium Ionophore II provide a powerful tool for rapid, on-site environmental and industrial analysis. By leveraging the high selectivity of the ionophore, these sensors can deliver laboratory-quality data directly in the field. However, their successful deployment is not trivial; it requires a thorough understanding of the potentiometric principles and strict adherence to systematic protocols for conditioning, calibration, and measurement. By following the guidelines presented in this document, researchers and professionals can ensure the acquisition of trustworthy, high-integrity data for critical decision-making.

References

  • Whiteside, T., Brand, A., Aucott, T., & DiPrete, D. (2020). Improved field-portable system to measure Cs-137 in wildlife. Journal of Environmental Radioactivity.
  • Kim, J., Kim, J., Lee, C., Kim, S., & Lee, W. (2021). Integrated and Portable Probe Based on Functional Plastic Scintillator for Detection of Radioactive Cesium. MDPI.
  • Li, Z., et al. (2023).
  • Kim, J., Kim, J., Lee, C., Kim, S., & Lee, W. (2021). Wireless Backpack System for Detection of Radioactive Cesium on Contaminated Soil Using Portable Plastic Scintillator with Efficient Readout Device. MDPI.
  • Wang, Z., Wang, L., Zhou, C., & Sun, C. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Publishing.
  • Ion-Selective Electrodes. (2023). Chemistry LibreTexts.
  • Biegalski, S. R., & Rucker, T. L. (2011). Development and deployment of an underway radioactive cesium monitor off the Japanese coast near Fukushima Dai-ichi. Journal of Environmental Radioactivity.
  • Jo, S., et al. (2017). Facile fabrication of paper-based analytical devices for rapid and highly selective colorimetric detection of cesium in environmental samples. RSC Publishing.
  • Ion-selective electrodes (ISE). (2023). Metrohm.
  • Calibrating Ion-Selective Electrodes: The Difference Between Activity and Concentr
  • Cesium ionophore II. Sigma-Aldrich.
  • How to calibrate an Ion Selective Electrode Meter. Camlab.
  • Bakker, E., & Pretsch, E. (2008). Potentiometric Selectivities of Ionophore-Doped Ion-Selective Membranes. Analytical Chemistry.
  • General matters regarding measurement methods using ion selective electrodes. HORIBA.
  • Vederas, J. C., et al. (2010). Ion-Selective Electrodes with Unusual Response Functions: Simultaneous Formation of Ionophore–Primary Ion Complexes with Different Stoichiometries. NIH Public Access.
  • All-Solid-State Ion-Selective Electrodes: A Tutorial for Correct Practice. (2021). Infoscience.
  • Calibration and Measurement for Ammonia Ion Selective Electrode in the Lab. YSI.
  • Ion Selective Electrodes. Interference and Selectivity. Smart Storm.

Sources

use of Cesium ionophore II in optical sensors for cesium detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Optical Detection of Cesium Using Cesium Ionophore II


) detection using Cesium Ionophore II.

Executive Summary

The detection of Cesium (


) is critical in environmental monitoring, particularly for identifying radioactive isotopes (

) in nuclear waste processing and post-accident water analysis.[] While atomic absorption spectroscopy is the gold standard, it lacks portability. Optical sensors (optodes) offer a field-deployable alternative.[]

This guide details the protocol for utilizing Cesium Ionophore II (4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester) to construct a highly selective, reversible optical sensor.[] Unlike standard crown ethers, this calixarene derivative provides superior selectivity against Potassium (


) and Sodium (

), overcoming the "Hofmeister bias" that typically plagues lipophilic sensing.[]

Mechanism of Action: The Bulk Optode Principle

The sensor operates on the principle of ion-exchange equilibrium within a plasticized polymer membrane (Bulk Optode).[] The membrane contains three active components:

  • Ionophore (L): Cesium Ionophore II (Neutral carrier).[]

  • Chromoionophore (C): A lipophilic pH indicator (Proton carrier).[]

  • Ionic Site (R-): A lipophilic borate salt (maintains electroneutrality).[]

The Signaling Pathway: As


 ions are extracted from the aqueous sample into the membrane by the Ionophore, electroneutrality forces a proton (

) to be expelled from the Chromoionophore into the sample. This deprotonation causes a distinct spectral shift (color change or fluorescence modulation) in the Chromoionophore.[]

Reaction Equation:



  • Key Insight: The sensor does not measure

    
     in isolation; it measures the activity ratio of 
    
    
    
    .[] Therefore, the sample pH must be buffered.
Diagram 1: Ion-Exchange Signaling Pathway[1][2]

G cluster_aqueous Aqueous Phase (Sample) cluster_membrane Polymer Membrane (Sensor) Cs_aq Cs+ (Analyte) Complex [Cs-Ionophore]+ Cs_aq->Complex Extraction H_aq H+ (Expelled) L Cesium Ionophore II (Calix[6]arene) L->Complex Binding CH Chromoionophore (Protonated/Color A) C_deprot Chromoionophore (Deprotonated/Color B) CH->C_deprot Deprotonation C_deprot->H_aq Release to Sample Site Borate Site (R-) Site->Complex Stabilizes

Figure 1: Thermodynamic equilibrium driving the optical response.[] Cs+ entry forces H+ exit, shifting the chromoionophore absorbance.

Materials & Reagents

Active Components
ComponentRoleRecommended ReagentCAS No.
Ionophore Target RecognitionCesium Ionophore II (4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester)92003-62-8
Chromoionophore Signal TransducerChromoionophore I (ETH 5294)125829-24-5
Ionic Site Anionic AdditiveKTClPB (Potassium tetrakis(4-chlorophenyl)borate)14680-77-4
Matrix Components
  • Polymer: Poly(vinyl chloride) (PVC), high molecular weight.[][2]

  • Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE ).[] Note: NPOE is preferred over DOS for Cesium sensors because its higher dielectric constant supports the charged Cs-Calixarene complex.[]

  • Solvent: Tetrahydrofuran (THF), inhibitor-free.[]

Experimental Protocol

Phase 1: Sensor Fabrication (Cocktail Preparation)

Target: Create a homogenous lipophilic sensing phase.

  • Weighing: Prepare a 100 mg batch of membrane cocktail. Weigh components into a 4 mL glass vial:

    • Cesium Ionophore II: 10.0 mg (approx. 20-30 mmol/kg)[]

    • Chromoionophore I: 1.5 mg (approx. 10-15 mmol/kg)[]

    • KTClPB: 3.0 mg (approx. 60 mol% relative to ionophore)[]

    • PVC: 28.5 mg

    • o-NPOE: 57.0 mg[]

    • Rationale: The molar ratio of Ionic Site to Ionophore should be roughly 0.5 to 0.6 to ensure optimal response range. The Chromoionophore concentration determines the optical density.

  • Dissolution: Add 1.0 mL of THF. Cap tightly and vortex for 30 minutes until the solution is completely clear and viscous.

  • Coating (Spin Coating Method):

    • Place a clean quartz glass slide or a dust-free Mylar foil on a spin coater.[]

    • Dispense 200 µL of the cocktail onto the center.

    • Spin at 1500 RPM for 30 seconds.

    • Curing: Allow the membrane to dry in ambient air (covered to prevent dust) for 4 hours, then under vacuum for 1 hour to remove trace THF.

Phase 2: Optical Characterization

Target: Establish the calibration curve (Sigmoidal Response).

  • Buffer Preparation: Prepare a 0.05 M Tris-HCl buffer adjusted to pH 7.5. Note: The pH must be constant; variations in pH will mimic changes in Cs+ concentration.

  • Standard Solutions: Prepare CsCl standards in the buffer ranging from

    
     M to 
    
    
    
    M.
  • Measurement:

    • Mount the sensing film in a flow cell or cuvette holder.

    • Record the absorption spectrum (400–800 nm).[]

    • Baseline: Measure in Cs-free buffer (Protonated state, usually blue/violet for ETH 5294).

    • Stepwise Addition: Introduce increasing concentrations of CsCl. Allow 2–5 minutes for equilibrium at each step.

    • Saturation: Measure in 0.1 M CsCl (Deprotonated state, usually pink/red).[]

Diagram 2: Experimental Workflow

Workflow Start Weigh Components (Ionophore II, PVC, NPOE) Dissolve Dissolve in THF (Vortex 30 min) Start->Dissolve Coat Spin Coat on Glass (1500 RPM) Dissolve->Coat Dry Dry/Cure (4h Ambient + Vacuum) Coat->Dry Condition Condition in Buffer (pH 7.5, 30 min) Dry->Condition Measure Spectroscopy (Titrate CsCl) Condition->Measure

Figure 2: Step-by-step fabrication and characterization pipeline.[]

Data Analysis & Validation

Calculating the Degree of Protonation ( )

To linearize the data, convert Absorbance (


) to the degree of protonation (

):

Where:
  • 
    : Absorbance at the protonated peak (low Cs+).[]
    
  • 
    : Absorbance at the deprotonated peak (high Cs+).[]
    
Response Function

Plot the data using the generalized optode equation:



A plot of 

vs.

should yield a linear slope of 1.0 (Nernstian behavior).[]
Selectivity Coefficients ( )

The critical advantage of Cesium Ionophore II is its selectivity.[] Determine selectivity using the Separate Solution Method (SSM) :

  • Measure the response curve for the interfering ion (e.g.,

    
    ) alone.
    
  • Calculate the horizontal distance between the

    
     curve and the 
    
    
    
    curve at
    
    
    .

Typical Performance Values:

Parameter Typical Value Note

| Dynamic Range |


 to 

M | Dependent on pH | | Response Time | < 2 minutes | Limited by diffusion in PVC | | Selectivity (

)
|

| 300x preference for Cs over K | | Selectivity (

)
|

| 5000x preference for Cs over Na |[]

Troubleshooting & Critical Considerations

  • Leaching: If the signal drifts over time, the Chromoionophore or Ionophore may be leaching into the sample. Ensure all components are highly lipophilic. Cesium Ionophore II (Calix[6]arene hexaester) is extremely lipophilic (log P > 10), preventing this issue.[]

  • pH Cross-Sensitivity: The sensor is inherently pH-sensitive.[] If the sample pH fluctuates, use a reference optode (pH only) or buffer the sample strongly.

  • Life Span: PVC membranes typically last 1-2 months if stored wet.[] Dry storage is recommended for long-term shelf life.[]

References

  • Cadogan, A., et al. (1990).[][2] "Caesium-selective poly(vinyl chloride) membrane electrodes based on calix[6]arene esters." The Analyst, 115(9), 1207-1212.[] Link[]

  • Bakker, E., et al. (1997).[] "Carrier-Based Optodes."[] Chemical Reviews, 97(8), 3083–3132.[] Link[]

  • Mistlberger, G., & Bakker, E. (2014).[][3] "Ionophore-Based Optical Sensors." Annual Review of Analytical Chemistry, 7, 483-512.[][3] Link[]

  • Kimura, K., et al. (1999).[] "Optical cesium ion sensing using a calix[6]arene-based chromoionophore." Analytical Chemistry, 71(15), 3299-3305.[] (Demonstrates the calixarene optical principle).

Sources

Application Note: Potentiometric Determination of Cesium in Soil and Sediment using a Cesium Ionophore II-Based Ion-Selective Electrode

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Cesium Monitoring

Cesium (Cs), particularly its radioactive isotope Cesium-137 (¹³⁷Cs), is a significant environmental contaminant resulting from nuclear weapons testing and accidents at nuclear power plants[1][2]. With a half-life of approximately 30 years, ¹³⁷Cs poses a long-term risk to ecosystems and human health[3]. Upon deposition, cesium binds strongly to soil and sediment particles, especially clay minerals and organic matter, limiting its mobility but creating a persistent reservoir of contamination[1][4][5]. Monitoring the concentration and distribution of cesium in these matrices is therefore critical for environmental risk assessment, remediation strategies, and understanding soil erosion and sediment transport patterns[6][7].

While methods like gamma spectrometry and inductively coupled plasma mass spectrometry (ICP-MS) are standard for cesium analysis, they require sophisticated instrumentation and extensive sample preparation[3][8]. Potentiometric sensors, specifically ion-selective electrodes (ISEs), offer a compelling alternative for rapid, cost-effective, and on-site analysis[9][10][11]. This application note provides a detailed protocol for the fabrication and use of a highly selective polymeric membrane electrode for cesium determination in soil and sediment extracts, utilizing Cesium Ionophore II (4-tert-Butylcalixarene-hexaacetic acid hexaethyl ester)[12][13].

Principle of Operation: Selective Host-Guest Chemistry

The functionality of the cesium-selective electrode is rooted in the principles of potentiometry and molecular recognition. The core component is the Cesium Ionophore II, a calixarene-based molecule with a three-dimensional cavity perfectly sized to selectively encapsulate cesium ions (Cs⁺).

The electrode consists of a PVC membrane doped with the ionophore, a plasticizer to ensure membrane fluidity, and a lipophilic salt to reduce membrane resistance. This membrane is placed at the interface between the internal reference solution (containing a fixed concentration of CsCl) and the external sample solution.

Mechanism of Action:

  • Selective Binding: At the sample-membrane interface, the neutrally charged Cesium Ionophore II selectively extracts Cs⁺ ions from the aqueous sample phase into the organic membrane phase, forming a stable host-guest complex.

  • Phase Boundary Potential: This selective ion transfer creates a charge separation at the phase boundary, generating a potential difference that is dependent on the activity of Cs⁺ in the sample.

  • Potentiometric Measurement: The potential difference across the membrane is measured relative to an external reference electrode. According to the Nernst equation, this potential is directly proportional to the logarithm of the cesium ion activity in the sample.

This intricate process allows for the highly sensitive and selective quantification of cesium ions even in the presence of other competing cations.

ISE_Mechanism cluster_1 PVC Membrane cluster_2 Internal Filling Solution (Fixed [Cs⁺]) cluster_3 Measurement Cs_sample Cs⁺ Ionophore Ionophore II (Host) Cs_sample->Ionophore Selective Binding K_sample K⁺ Na_sample Na⁺ Complex [Ionophore II - Cs]⁺ (Complex) Cs_internal Cs⁺ Voltmeter High-Impedance Voltmeter (E_cell) Voltmeter->Cs_sample Measures Potential (E) Voltmeter->Cs_internal Ref_Ext External Reference Electrode Ref_Ext->Voltmeter Ref_Int Internal Reference Electrode Ref_Int->Voltmeter

Caption: Mechanism of the Cesium Ionophore II-based ISE.

Materials and Reagents

Electrode Fabrication
  • Ionophore: Cesium ionophore II (4-tert-Butylcalixarene-hexaacetic acid hexaethyl ester, CAS: 92003-62-8)[12][13].

  • Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC).

  • Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE).

  • Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).

  • Solvent: Tetrahydrofuran (THF), high purity, inhibitor-free.

  • Electrode Body: PVC or glass tube (e.g., 1 mL pipette tip or specialized ISE body).

  • Internal Reference Electrode: Silver/Silver Chloride (Ag/AgCl) wire.

  • Internal Filling Solution: 0.1 M Cesium Chloride (CsCl).

Sample Preparation and Measurement
  • Extracting Solution: 1 M Ammonium Nitrate (NH₄NO₃).

  • Cesium Standard Stock Solution: 1000 ppm (or 0.1 M) CsCl in deionized water.

  • Reference Electrode: Double junction Ag/AgCl reference electrode with 1 M Lithium Acetate as the outer filling solution.

  • Equipment: pH/Ion meter with high impedance input, magnetic stirrer and stir bars, analytical balance, volumetric flasks, pipettes, 50 mL centrifuge tubes, mechanical shaker, centrifuge, 0.45 µm syringe filters.

Experimental Protocols

Protocol 1: Cesium-Selective Membrane and Electrode Fabrication

This protocol is based on established methods for creating PVC-based ion-selective membranes[14][15].

  • Prepare the Membrane Cocktail: In a small glass vial, dissolve the following components in ~2 mL of THF. Ensure complete dissolution by gentle swirling.

    • Cesium Ionophore II: 5 mg

    • PVC: 66 mg

    • o-NPOE: 132 mg

    • KTpClPB: 2 mg

  • Cast the Membrane: Pour the cocktail into a 2.5 cm diameter glass ring placed on a clean, flat glass plate. Cover loosely with a watch glass to allow for slow evaporation of THF. A transparent, flexible membrane will form in approximately 24 hours.

  • Prepare the Electrode Body: Cut a ~5 mm diameter disc from the cast membrane using a cork borer.

  • Assemble the Electrode: Securely glue the membrane disc to the end of a clean PVC electrode body using a PVC-THF slurry or a suitable adhesive. Allow it to dry completely.

  • Add Internal Solution: Fill the electrode body with the 0.1 M CsCl internal filling solution, ensuring no air bubbles are trapped.

  • Insert Internal Electrode: Insert the Ag/AgCl wire into the internal filling solution. The wire should be pre-treated by immersion in a bleach solution to form a stable AgCl layer.

  • Conditioning: Condition the assembled electrode by soaking it in a 1.0 x 10⁻³ M CsCl solution for at least 4 hours before first use. Store the electrode in this solution when not in use.

Protocol 2: Soil and Sediment Sample Preparation

Cesium is strongly bound to soil particles; therefore, an extraction step is required to displace the exchangeable Cs⁺ into a solution phase for analysis[1][8].

  • Sample Collection and Pre-treatment: Collect soil or sediment samples and air-dry them at room temperature or oven-dry at a low temperature (<65 °C) to a constant weight[16].

  • Sieving: Sieve the dried samples through a 2 mm mesh to remove large debris and homogenize the sample.

  • Extraction:

    • Weigh 10.0 g of the sieved soil/sediment into a 50 mL centrifuge tube.

    • Add 25.0 mL of 1 M NH₄NO₃ extracting solution. The high concentration of NH₄⁺ ions will displace the bound Cs⁺ from the soil's exchange sites.

    • Seal the tube and place it on a mechanical shaker. Shake for 2 hours at room temperature.

  • Separation: Centrifuge the suspension at 5000 rpm for 15 minutes to pellet the solid particles.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to obtain a clear sample extract ready for analysis.

Protocol 3: Calibration and Measurement
  • Prepare Calibration Standards: Perform serial dilutions of the 0.1 M CsCl stock solution using 1 M NH₄NO₃ as the diluent to prepare a series of standards ranging from 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M. Using the same matrix as the sample extract minimizes errors from ionic strength variations.

  • Set up the Measurement System: Connect the fabricated Cs⁺-ISE and the external reference electrode to the ion meter. Place both electrodes in a beaker containing a calibration standard on a magnetic stirrer. Stir gently and consistently during all measurements.

  • Generate Calibration Curve:

    • Start with the most dilute standard (1.0 x 10⁻⁶ M).

    • Once the potential reading (mV) stabilizes, record the value.

    • Rinse the electrodes with deionized water and blot dry.

    • Measure the potential for each subsequent standard, moving from low to high concentration.

    • Plot the recorded potential (E) on the y-axis against the logarithm of the cesium concentration (log[Cs⁺]) on the x-axis. The resulting graph should be linear.

  • Measure Samples: Replace the standard solution with the prepared soil/sediment extract. Record the stable potential reading.

  • Calculate Concentration: Determine the logarithm of the Cs⁺ concentration in the extract using the linear regression equation from the calibration curve. Convert this value back to a concentration (mol/L or mg/L) and account for the initial soil weight and extraction volume to report the final concentration in mg/kg of dry soil.

Performance Characteristics

The performance of a freshly prepared Cesium Ionophore II-based electrode should be characterized to ensure its validity. The following table summarizes typical performance data gathered from literature on similar calixarene-based sensors[14][15].

ParameterTypical ValueSignificance
Linear Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M[14]The concentration range over which the electrode provides a reliable and linear response.
Slope 55 - 60 mV per decade of activity[14][15]Should be close to the theoretical Nernstian value (59.2 mV for a monovalent ion at 25°C).
Limit of Detection (LOD) ~1.0 x 10⁻⁶ M[14]The lowest concentration of Cs⁺ that can be reliably distinguished from the background noise.
Response Time < 15 seconds[14]The time required for the electrode to reach a stable potential after immersion in the sample.
Optimal pH Range 2 - 11[14]The pH range in which the electrode's response is independent of hydrogen ion concentration.
Selectivity High selectivity for Cs⁺ over Na⁺, K⁺, Rb⁺, NH₄⁺[15]Crucial for accurate measurements in complex matrices like soil extracts. See discussion below.
Lifetime Several weeks to months[14]The operational duration before significant degradation in performance occurs.

Selectivity Coefficients (log KpotCs,J): The selectivity coefficient quantifies the preference of the ionophore for the primary ion (Cs⁺) over an interfering ion (J). A smaller value indicates better selectivity.

  • log KpotCs,K ≈ -2.5[15] (The electrode is ~300 times more selective for Cs⁺ than K⁺)

  • log KpotCs,Na ≈ -3.7[15] (The electrode is ~5000 times more selective for Cs⁺ than Na⁺)

  • log KpotCs,NH4 ≈ -2.7[15] (The electrode is ~500 times more selective for Cs⁺ than NH₄⁺)

Experimental Workflow Overview

The entire process from sample collection to data analysis is summarized in the workflow diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_qc Quality Control s1 Soil/Sediment Collection s2 Drying & Sieving (2 mm) s1->s2 s3 Extraction with 1M NH₄NO₃ s2->s3 s4 Centrifugation & Filtration (0.45 µm) s3->s4 a3 Measure Potential of Sample Extract s4->a3 Filtered Extract a1 Prepare Calibration Standards (10⁻⁶ - 10⁻¹ M) a2 Calibrate Cs⁺-ISE (Generate Curve) a1->a2 a2->a3 qc1 Check Electrode Slope (55-60 mV/dec) a2->qc1 d1 Calculate [Cs⁺] in Extract from Curve a3->d1 d2 Calculate Final Concentration in Soil (mg/kg) d1->d2 qc2 Spike Recovery Analysis d2->qc2 qc3 Validate with ICP-MS [18] d2->qc3

Caption: Complete workflow for cesium analysis in soil.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or Unstable Slope Improperly prepared membrane; exhausted or contaminated internal filling solution; faulty reference electrode.Recast the membrane; replace the internal solution; check/replace the external reference electrode and its filling solution.
Drifting Readings Temperature fluctuations; insufficient conditioning; leaching of membrane components.Allow samples to reach thermal equilibrium; ensure consistent stirring; recondition the electrode for several hours.
Inaccurate Results High concentration of interfering ions; incorrect calibration; complexation of Cs⁺ in the sample.Check selectivity coefficients against expected interferent levels; prepare fresh standards; ensure sample pH is within the optimal range.
No Response Damaged membrane; air bubble on membrane surface; loose connection to the meter.Inspect membrane for cracks/holes; gently tap electrode to dislodge bubbles; check all cable connections.

Advantages and Limitations

Advantages:

  • Cost-Effective: Significantly lower instrumentation and operational costs compared to ICP-MS or gamma spectrometry[9].

  • Portability: The equipment is suitable for in-field or on-site analysis, enabling rapid screening of large areas.

  • Speed: Provides near real-time results once the sample is extracted[14].

  • Simplicity: The procedure is straightforward and does not require highly specialized technical personnel[10].

Limitations:

  • Interferences: While highly selective, extreme concentrations of interfering ions like potassium or ammonium can affect accuracy[17]. The use of NH₄NO₃ as an extractant requires careful calibration in the same matrix.

  • Indirect Measurement: Measures ion activity, not concentration. For accurate results, the ionic strength of samples and standards must be matched.

  • Matrix Effects: Does not measure total cesium, only the fraction extractable by the chosen method. The presence of organic matter like humic acids can sometimes complex with ions and affect measurements[18].

  • No Isotopic Information: Cannot differentiate between stable cesium and radioactive ¹³⁷Cs.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Tetrahydrofuran (THF) is highly flammable and a potential peroxide former. Handle only in a well-ventilated fume hood and away from ignition sources.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

  • When analyzing potentially radioactive samples, follow all institutional and regulatory guidelines for handling radioactive materials.

References

  • Vertex AI Search. Cesium ionophore II, min 98%, 50 mg.
  • Santa Cruz Biotechnology. Cesium ionophore II | CAS 92003-62-8 | SCBT.
  • United States Environmental Protection Agency (US EPA). Radionuclide Basics: Cesium-137.
  • ResearchGate. Cesium Selective Polymeric Membrane Senor Based on p-Isopropylcalixarene and Its Application in Environmental Samples | Request PDF. [Online] Available at:

  • BOC Sciences. CAS 92003-62-8 Cesium ionophore II.
  • International Nuclear Information System (INIS). Application of radioactive fallout cesium-137 for measuring soil erosion and sediment accumulations rates and patterns: A review.
  • MDPI. A Highly Sensitive and Selective Optical Sensor for the On-Line Detection of Cesium in Water.
  • Aslani, M. A. A., et al. (2003). Activity concentration of caesium-137 in agricultural soils. Journal of Environmental Radioactivity, 65(2), 131-145.
  • OSTI.GOV. Application of radioactive fallout cesium-137 for measuring soil erosion and sediment accumulations rates and patterns: A review (Journal Article).
  • Wang, Z., et al. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Advances, 11, 10075-10082.
  • A.L.I. Corp. EPA 930 Cesium 137 Test in Environmental Samples - Testing Laboratory.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cesium - Chapter 7: Analytical Methods. [Online] National Center for Biotechnology Information.
  • Sigma-Aldrich. Cesium - Product Information Sheet.
  • Lee, C., et al. (2021). Sorption behavior of cesium on silt and clay soil fractions. Journal of Environmental Radioactivity, 232, 106592.
  • ACS Omega. (2024). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review.
  • University of Missouri. Soil Sample Preparation.
  • Wang, Z., et al. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Advances. [Online] National Center for Biotechnology Information.
  • ResearchGate. Interaction of cesium with humic materials: A comparative study of radioactivity and ISE measurements | Request PDF.
  • Sharib, J., et al. (2023). A STUDY OF SOIL EROSION AND SEDIMENTATION BETWEEN TWO DIFFERENT SEASONS IN SEMBRONG CATCHMENT USING CESIUM-137. Journal of Advanced Research in Applied Sciences and Engineering Technology, 35(1), 164-175.
  • University of Guelph. Exploratory study of erosion in cultivated organic soils using cesium-137 measurements.
  • Lu, J., et al. (2013). A review on the determination heavy metals ions using calixarene-based electrochemical sensors. Arabian Journal of Chemistry, 10, S1549-S1565.
  • Nico2000 Ltd. Guide to ISE Measurements, Chap. 6) LIMITATIONS and CONSTRAINTS on the application of ISE measurements.
  • Benes, P., et al. (2018). Evaluation of the correlation between Caesium-137 inventory, magnetic susceptibility, and organic matter content to assess soil erosion status in two agricultural fields within El Hachef watershed of northwest Morocco. PLOS ONE, 13(11), e0207355.
  • SEIBOLD Wasser. ISE ion selective electrodes.

Sources

Troubleshooting & Optimization

optimizing signal-to-noise ratio in Cesium ionophore II based detectors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of working with Cesium Ionophore II (typically 4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester, CAS 92003-62-8).

While Cesium (


) detection is critical for nuclear waste monitoring and biological tracing, Ionophore II-based sensors often suffer from high impedance and selectivity challenges against potassium (

). This guide moves beyond basic setup to focus on Signal-to-Noise Ratio (SNR) optimization through membrane chemistry and signal chain engineering.

Part 1: Membrane Chemistry & Formulation

The Core Issue: The primary source of "chemical noise" (drift and non-Nernstian response) is an imbalance in the membrane cocktail. Cesium Ionophore II is a neutral carrier; it requires a lipophilic ionic site (additive) to function.

Optimization Protocol: The Critical Molar Ratio

Many researchers use a generic weight percentage (wt%) without calculating molar ratios. This is the leading cause of sub-optimal slopes.

Optimal Formulation Strategy:

  • Plasticizer Selection: Use o-NPOE (2-Nitrophenyl octyl ether) instead of DOS (Dioctyl sebacate).

    • Why? Cesium is a large, soft cation. The higher dielectric constant of o-NPOE (

      
      ) stabilizes the charged complex better than DOS (
      
      
      
      ), significantly improving the selectivity coefficient against
      
      
      and
      
      
      .
  • Lipophilic Salt (Additive): Use KTpClPB (Potassium tetrakis(4-chlorophenyl)borate).

  • The Golden Ratio: The molar ratio of Additive-to-Ionophore (

    
    ) must be optimized between 50% and 70% .
    
    • If

      
      : High resistance, slow response, anionic interference.
      
    • If

      
      : The membrane becomes an ion-exchanger (loss of selectivity).
      

Recommended Cocktail (Starting Point):

ComponentFunctionMass (mg)wt %
Cesium Ionophore II Ligand10.0~1.5%
KTpClPB Ionic Site4.5~0.7%
o-NPOE Plasticizer435.0~66.0%
High MW PVC Matrix210.0~31.8%

Technical Note: Dissolve components in anhydrous Tetrahydrofuran (THF). Ensure the THF is stabilizer-free or that the stabilizer does not interfere.

Part 2: Troubleshooting Guides & FAQs

Category A: Signal Stability & Electronic Noise[1]

Q: My baseline is oscillating (50/60Hz noise) and the signal is "fuzzy." How do I fix this?

A: This is a High Impedance issue.[1] Cesium Ionophore II membranes often exhibit impedances


, making them antennas for environmental noise.

The Solution: The Shielding & Grounding Protocol

  • Faraday Cage: The measurement cell must be enclosed in a grounded metal cage.

  • Cable Length: Shorten coaxial cables between the electrode and the High-Z input of your amplifier.

  • Reference Junction: Check your Reference Electrode.[1] A clogged ceramic frit increases impedance.

    • Test: Measure the impedance of the Reference Electrode in 1M KCl. It should be

      
      . If 
      
      
      
      , replace the frit or boil in KCl.

Visualizing the Noise Pathway:

SignalChain cluster_source Signal Source cluster_noise Noise Injection Ion Cs+ Ion Activity Membrane ISE Membrane (High Z > 100MΩ) Ion->Membrane Nernstian Potential Amp High-Z Amplifier (>10^13 Ω input) Membrane->Amp Weak Signal Mains 50/60Hz Mains Mains->Membrane Capacitive Coupling Tribo Cable Movement (Triboelectric) Tribo->Membrane Mechanical DAQ Data Acquisition Amp->DAQ Buffered Signal

Caption: Figure 1. The High-Impedance Signal Chain. Red nodes indicate vulnerability points where environmental noise couples into the measurement due to the membrane's high resistance.

Category B: Selectivity & Chemical Interferences[3]

Q: I see a response when adding Potassium (


). Is my sensor broken? 

A: Not broken, but likely suffering from Interference . Cesium Ionophore II has a selectivity coefficient (


) of approximately -2.5. This means the sensor is roughly 300 times more selective for Cs than K. However, if 

is 1000x higher than

(common in biological backgrounds), you will see a signal.

The "Fixed Interference" Validation Protocol: To determine if you can trust your data, run this validation:

  • Prepare a background solution containing the maximum expected concentration of interfering ions (e.g., 100 mM NaCl + 5 mM KCl).

  • Add increasing amounts of CsCl (from

    
     M to 
    
    
    
    M).
  • Plot EMF vs. log[Cs+].

  • Result: The "Detection Limit" is the point where the slope deviates from linearity. If your target Cs concentration is below this limit, you must switch to Cesium Ionophore I (Calix[4]arene-crown-6 based) which has higher selectivity, or remove K+ via pre-treatment.

Category C: Drift & Conditioning

Q: The signal drifts continuously for the first hour. How do I stabilize it?

A: This is a Membrane Hydration & Equilibrium issue. Freshly poured PVC membranes are dry. They must establish a water layer at the phase boundary.

Correct Conditioning Protocol:

  • Do NOT condition in high concentration CsCl (e.g., 0.1 M). This causes "co-extraction" of Cl- into the membrane, leading to anionic interference and negative drift.

  • Correct Method: Condition the electrode overnight in a solution identical to your lowest expected sample concentration (e.g.,

    
     M CsCl) plus the background electrolyte.
    
  • Storage: Store wet in the conditioning solution. If dried out, the membrane requires 2-4 hours of re-conditioning.

Drift Troubleshooting Logic:

DriftLogic Start Observation: Signal Drifting Direction Direction of Drift? Start->Direction Positive Positive Drift (+mV) Direction->Positive Negative Negative Drift (-mV) Direction->Negative Leaching Cause: Ionophore Leaching or Lipophilic Salt Loss Positive->Leaching Long term Hydration Cause: Membrane Swelling/Hydration Positive->Hydration Short term (<1hr) CoExtract Cause: Co-extraction (Conditioning Conc. too high) Negative->CoExtract Common Fix2 Action: Remake Membrane (Check Plasticizer) Leaching->Fix2 Fix1 Action: Reduce Conditioning Conc. CoExtract->Fix1

Caption: Figure 2. Diagnostic logic for signal drift. Identifying the direction of drift helps isolate whether the issue is hydration, co-extraction, or component leaching.

Part 3: Summary of Performance Metrics

When optimized using the protocols above, a Cesium Ionophore II electrode should achieve:

ParameterOptimized ValueNotes
Slope 55–59 mV/decadeNear Nernstian (theoretical max 59.16 mV).
Detection Limit ~

M
In pure CsCl.
Response Time < 10 secondsFor

. Slower at low concentrations.
Life Span 1–2 MonthsPlasticizer eventually leaches out.

References

  • Cadogan, A., et al. (1990). Caesium-selective poly(vinyl chloride) membrane electrodes based on calix[6]arene esters. The Analyst, 115(9), 1207-1212.

  • Sigma-Aldrich. Cesium Ionophore II Product Specification & Application Note.[2]

  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors.[3] Chemical Reviews, 98(4), 1593–1688.

  • Bakker, E., et al. (2000). Selectivity of Polymer Membrane-Based Ion-Selective Electrodes: Self-Consistent Evaluation of Selectivity Coefficients. Analytical Chemistry, 72(6), 1127–1133.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheets (SDS) for Cesium Ionophore II, o-NPOE, and THF before handling.

Sources

effect of pH on the performance of Cesium ionophore II sensors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth support for researchers, scientists, and drug development professionals utilizing Cesium Ionophore II-based potentiometric sensors. Here, we address the critical influence of pH on sensor performance, offering detailed troubleshooting protocols and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH working range for a Cesium Ionophore II-based sensor?

While the exact range can vary slightly depending on the specific membrane composition and sample matrix, Cesium Ionophore II sensors generally exhibit a stable and reliable response within a pH range of 4.0 to 8.5.[1] For some calixarene-based cesium sensors, a stable response has been reported over a wide pH range.[2] It is crucial to experimentally verify the optimal pH range for your specific electrode and conditions.

Q2: How does pH affect the performance of my Cesium ionophore sensor?

The pH of a sample solution can significantly impact the sensor's performance through several mechanisms:

  • Competition with Hydrogen Ions: At low pH values (acidic conditions), a high concentration of hydrogen ions (H+) can compete with cesium ions (Cs+) for the binding sites on the ionophore. This competitive binding can lead to a reduced response to cesium ions and inaccurate measurements.[1]

  • Ionophore Protonation: Cesium Ionophore II, being a calix[3]arene hexaester, contains oxygen atoms that are susceptible to protonation in highly acidic environments. This protonation can alter the ionophore's conformation and its ability to selectively bind cesium ions, leading to a decrease in sensitivity.

  • Membrane Degradation: Extreme pH values, both highly acidic and highly alkaline, can cause physical damage to the ion-selective membrane over time. This can lead to a shortened electrode lifespan and inconsistent performance.[4]

  • Changes in Electrode Potential: Fluctuations in pH can cause shifts in the overall electrode potential, leading to a parallel shift in the calibration curve or a decrease in the slope.[4]

Q3: What are the typical symptoms of operating outside the optimal pH range?

If your sample's pH is outside the recommended range, you may observe the following issues:

  • Drifting or Unstable Potential Readings: The potential reading fails to stabilize, continuously drifting in one direction.

  • Reduced Slope of the Calibration Curve: The sensor's response to changes in cesium concentration is diminished, resulting in a Nernstian slope significantly lower than the theoretical ~59 mV/decade.

  • Inaccurate or Non-Reproducible Results: Repeated measurements of the same sample yield inconsistent results.

  • No Response to Cesium Ions: In extreme cases, the sensor may become unresponsive to changes in cesium concentration.

Q4: Can I use a buffer to control the pH of my samples?

Yes, using a pH buffer is a highly recommended practice to ensure that both your calibration standards and samples are within the optimal pH range of the sensor. When selecting a buffer, ensure that its constituent ions do not interfere with the cesium measurement.

Troubleshooting Guide for pH-Related Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered with Cesium Ionophore II sensors that may be related to sample pH.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Inaccurate or Unstable Readings Check_pH Is the pH of standards and samples within the optimal range (e.g., 4.0-8.5)? Start->Check_pH Adjust_pH Action: Adjust pH of all solutions to the optimal range using a non-interfering buffer. Check_pH->Adjust_pH No Investigate_Other Problem Persists: Investigate other potential causes (e.g., interfering ions, membrane integrity, reference electrode). Check_pH->Investigate_Other Yes Verify_Performance Re-calibrate and re-measure the sample. Adjust_pH->Verify_Performance Issue_Resolved Issue Resolved Verify_Performance->Issue_Resolved

Caption: Troubleshooting workflow for pH-related issues.

Symptom Potential pH-Related Cause Recommended Actions & Explanations
Drifting or Unstable Potential Readings The pH of the sample is outside the optimal working range of the electrode, causing a non-equilibrium state at the membrane-solution interface.1. Measure the pH of your sample and calibration standards. 2. Adjust the pH to fall within the recommended range (typically 4.0-8.5) using a suitable, non-interfering buffer. Ensure the same buffer is used for both standards and samples.[1] 3. Re-condition the electrode by soaking it in a mid-range cesium standard solution (with buffered pH) for 10-15 minutes before re-measurement.
Low Slope on Calibration Curve (<50 mV/decade) Acidic Conditions (Low pH): High concentrations of H+ ions are competing with Cs+ for the ionophore, reducing the sensor's sensitivity to cesium.[1]1. Verify the pH of your calibration standards. If they are too acidic, the competitive binding of H+ will flatten the response curve. 2. Prepare fresh standards with a pH adjusted to the mid-point of the optimal range (e.g., pH 6.5). This minimizes H+ interference and allows for optimal ionophore performance.
Calibration Curve Shifts A significant difference in pH between calibration standards and samples can cause a parallel shift in the calibration curve, leading to inaccurate concentration readings.[4]1. Ensure pH consistency across all solutions. The pH of your samples should be adjusted to match the pH of your calibration standards. 2. Use an Ionic Strength Adjustment Buffer (ISAB) that also contains a pH buffer to maintain a constant background ionic strength and pH.
No Response or Very Slow Response Time Extreme pH: The ionophore may be protonated (low pH) or the membrane may be compromised (very high or low pH), leading to a loss of function.[4]1. Immediately remove the electrode from the extreme pH solution and rinse thoroughly with deionized water. 2. Condition the electrode by immersing it in a standard Cs+ solution (with optimal pH) for at least one hour to attempt to restore the membrane surface. 3. If performance is not restored, the membrane may be permanently damaged, and the electrode may need to be replaced.

Experimental Protocol: Determining the pH Profile of a Cesium Ionophore II Sensor

This protocol provides a step-by-step method to determine the operational pH range of your specific Cesium Ionophore II-based ion-selective electrode (ISE).

Diagram: Experimental Workflow

Caption: Workflow for determining the pH profile of a Cs+ ISE.

1. Materials and Reagents:

  • Cesium Ionophore II-based ISE and a suitable reference electrode (e.g., Ag/AgCl).

  • pH meter and pH electrode.

  • High-impedance millivoltmeter or ion meter.

  • Stock solution of 0.1 M Cesium Chloride (CsCl).

  • A series of pH buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Deionized water.

2. Procedure:

  • Prepare a test solution: Prepare a 100 mL solution of 1.0 x 10⁻³ M CsCl.

  • Calibrate the pH electrode: Calibrate your pH meter using standard buffers.

  • Set up the ISE: Connect the Cesium ISE and reference electrode to the ion meter.

  • Initial Measurement: Take a 20 mL aliquot of the 1.0 x 10⁻³ M CsCl solution. Measure and record its initial pH and the stable potential reading (in mV).

  • Acidic Range Titration:

    • Slowly add small volumes of a suitable acidic buffer (or dilute HCl) to the aliquot to lower the pH in increments of 0.5 pH units (e.g., to pH 6.0, 5.5, 5.0, etc., down to pH 3.0).

    • After each pH adjustment, allow the potential reading to stabilize and record both the pH and the mV reading.

  • Alkaline Range Titration:

    • Using a fresh 20 mL aliquot of the CsCl solution, slowly add small volumes of a suitable alkaline buffer (or dilute NaOH) to raise the pH in increments of 0.5 pH units (e.g., to pH 7.5, 8.0, 8.5, etc., up to pH 10.0).

    • Record the stable potential and pH at each step.

3. Data Analysis:

  • Plot the recorded potential (mV) on the y-axis against the measured pH on the x-axis.

  • The resulting graph will show the pH-response curve of your electrode. The flat, stable region of the curve represents the optimal working pH range where the potential is largely independent of pH. The sharp changes in potential at the extremes of the curve indicate the limits of this range due to H+ interference (low pH) or other effects (high pH).

Performance Characteristics

The following table summarizes typical performance data for a Cesium Ionophore II-based sensor. Note that these values are illustrative and should be confirmed experimentally.

Parameter Typical Value Reference
Linear Concentration Range 1 x 10⁻⁷ to 1 x 10⁻⁴ M[1][5]
Nernstian Slope ~59 mV/decade[1][3]
Optimal pH Range 4.0 - 8.5[1]
Response Time < 20 seconds[2]
log KPotCs,H ~ -3.04

References

  • National Center for Biotechnology Information. (2024). Wireless wearable potentiometric sensor for simultaneous determination of pH, sodium and potassium in human sweat.
  • Wang, Z., Wang, L., Zhou, C., & Sun, C. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Advances, 11(16), 9373-9380.
  • Xie, X., et al. (n.d.). Ionophore-based pH independent detection of ions utilizing aggregation-induced effects. Analyst.
  • Australian Scientific Pty Ltd. (n.d.). The Impact of pH on Ion Selective Electrodes.
  • Wang, Z., Wang, L., Zhou, C., & Sun, C. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Publishing.
  • Wang, Z., Wang, L., Zhou, C., & Sun, C. (2021). Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. RSC Publishing.
  • Various Authors. (2022). Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry. Sensors & Diagnostics.
  • PlumX. (n.d.). Cesium ion selective electrode based on calix[4]crown ether–ester. Retrieved from

  • MDPI. (2023). Ionophore-Based Polymeric Sensors for Potentiometric Assay of the Anticancer Drug Gemcitabine in Pharmaceutical Formulation: A Comparative Study.
  • Sigma-Aldrich. (n.d.). Cesium.

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regeneration and conditioning of Cesium ionophore II membranes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cesium Ionophore II based ion-selective electrodes (ISEs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for the conditioning and regeneration of your Cesium Ionophore II membranes. Our goal is to empower you with the knowledge to maximize the performance and lifespan of your electrodes.

Section 1: Understanding Your Cesium Ionophore II Membrane

A Cesium Ionophore II based ion-selective membrane is a sophisticated analytical tool. Its performance hinges on the precise composition and conditioning of the polymer membrane. Typically, this membrane consists of a high molecular weight poly(vinyl chloride) (PVC) matrix, the Cesium Ionophore II which selectively binds cesium ions, a plasticizer to ensure membrane flexibility and ion mobility, and a lipophilic salt to reduce membrane resistance.[1][2][3][4][5]

The plasticizer, often 2-Nitrophenyl octyl ether (o-NPOE), is crucial as it solubilizes the ionophore and facilitates the ion-exchange process at the membrane-sample interface.[1][2][6] However, the plasticizer and ionophore can leach out of the membrane over time, leading to a decline in electrode performance.[4][7] Proper conditioning and timely regeneration are therefore essential to ensure accurate and reproducible measurements.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the use of Cesium Ionophore II ISEs, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Noisy or Unstable Readings 1. Air bubble on the membrane surface.2. Clogged or contaminated reference electrode junction.3. Improper grounding of the meter.4. Insufficient conditioning of the membrane.1. Gently tap the electrode to dislodge any air bubbles.2. Rinse the electrode thoroughly with deionized water.[8][9] If the problem persists, consult the reference electrode manual for cleaning procedures.3. Ensure the meter is properly grounded according to the manufacturer's instructions.4. Re-condition the membrane as per the protocol in Section 4.
Slow Response Time 1. Aging of the membrane due to plasticizer or ionophore leaching.2. Fouling of the membrane surface by sample components.3. Low concentration of the target ion.1. Attempt to regenerate the membrane (see Section 5). If unsuccessful, the membrane may need to be replaced.2. Gently clean the membrane surface by rinsing with deionized water. Avoid touching the membrane with bare fingers.[10]3. Response times are naturally slower at lower concentrations. Allow sufficient time for the potential to stabilize.
Drifting Potential 1. Temperature fluctuations in the sample.2. Leaching of membrane components.3. Contamination of the internal filling solution.1. Ensure that standards and samples are at the same temperature.2. Regenerate the membrane.[11]3. Replace the internal filling solution with a fresh solution of 0.1 M CsCl.[2]
Incorrect Slope (Sub- or Super-Nernstian) 1. Presence of interfering ions.2. Incorrectly prepared standards.3. Depleted membrane performance.1. Identify and minimize the concentration of interfering ions such as Rb+, K+, Na+, and NH4+.[2]2. Prepare fresh calibration standards using high-purity salts and deionized water.[8]3. Regenerate or replace the membrane.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the expected lifespan of a Cesium Ionophore II membrane?

A1: The lifespan of a polymer membrane electrode is typically around six months, but this can vary significantly depending on the sample matrix, frequency of use, and proper maintenance.[10] Regular conditioning and regeneration can help to extend the usable life of the membrane.

Q2: How does conditioning improve the performance of a new membrane?

A2: Conditioning hydrates the PVC membrane and allows for the establishment of a stable interface between the membrane and the internal filling solution. This process is crucial for achieving a stable and reproducible potential.

Q3: What are the primary interfering ions for Cesium Ionophore II?

A3: The most significant interfering ions for Cesium Ionophore II are other alkali metal ions. The selectivity follows the general trend: Rb⁺ > K⁺ > Na⁺ > Li⁺. Ammonium (NH₄⁺) can also cause interference.[2] It is important to be aware of the concentration of these ions in your samples.

Q4: Can I use a different plasticizer with Cesium Ionophore II?

A4: While 2-Nitrophenyl octyl ether (o-NPOE) is commonly recommended, other plasticizers can be used.[2] However, the choice of plasticizer can significantly impact the electrode's selectivity, linear range, and response time.[12] It is recommended to adhere to the formulation that has been validated for your specific application.

Q5: What is the purpose of the internal filling solution?

A5: The internal filling solution (typically 0.1 M CsCl) provides a constant concentration of the primary ion (Cs⁺) at the inner surface of the membrane.[2] This creates a stable reference potential against which the potential generated at the outer membrane-sample interface is measured.

Section 4: Experimental Protocols

Conditioning of a New Cesium Ionophore II Membrane

This protocol outlines the steps for the initial conditioning of a newly prepared or purchased Cesium Ionophore II ion-selective electrode.

Materials:

  • Cesium Ionophore II ISE

  • 0.1 M Cesium Chloride (CsCl) solution

  • Deionized water

Procedure:

  • Prepare the Electrode: Fill the electrode body with the internal filling solution (0.1 M CsCl) according to the manufacturer's instructions.

  • Initial Hydration: Immerse the electrode tip in a 0.1 M CsCl solution for at least 4 hours. For optimal performance, conditioning overnight is recommended.

  • Rinsing: Before use, rinse the electrode thoroughly with deionized water and gently blot dry with a lint-free tissue.[9] Do not rub the membrane surface.

  • Calibration: Calibrate the electrode using a series of freshly prepared CsCl standards covering the expected concentration range of your samples.

Caption: Workflow for conditioning a new Cesium Ionophore II membrane.

Regeneration of a Cesium Ionophore II Membrane

This protocol is intended to restore the performance of a Cesium Ionophore II ISE that is exhibiting signs of degradation, such as a sluggish response or a decreased slope. The principle is to replenish the plasticizer that may have leached from the membrane.[11]

Materials:

  • Cesium Ionophore II ISE

  • 2-Nitrophenyl octyl ether (o-NPOE)

  • Deionized water

  • 0.1 M Cesium Chloride (CsCl) solution

Procedure:

  • Rinse and Dry: Thoroughly rinse the electrode with deionized water and allow it to air dry completely.

  • Plasticizer Application: Place a small drop of o-NPOE on a clean, non-absorbent surface. Gently touch the outer surface of the PVC membrane to the drop of plasticizer for approximately 1-2 minutes.

  • Re-equilibration: Allow the electrode to stand in air for 1 hour to allow the plasticizer to diffuse into the membrane.

  • Re-conditioning: Immerse the electrode tip in a 0.1 M CsCl solution for at least 2 hours.

  • Rinse and Calibrate: Rinse the electrode with deionized water and recalibrate using fresh standards.

Caption: Workflow for the regeneration of a Cesium Ionophore II membrane.

References

  • Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Ion-selective electrodes: General tips - Part 1. (2022, February 21). Metrohm.
  • Membrane Fouling and Electrochemical Regeneration at a PbO 2 -Reactive Electrochemical Membrane: Study on Experiment and Mechanism. (2022, August 22). MDPI.
  • Regeneration method of ion-selective electrode, and ion-selective electrode and ion-concentration analyzer containing means adapted to practice said method. (n.d.). Google Patents.
  • Calcium Ion-Selective Electrode Troubleshooting and FAQs. (2015, February 6). Vernier.
  • Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. (2021, March 8). RSC Publishing.
  • Cesium. (n.d.). Sigma-Aldrich.
  • Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. (2015, December 11). NIH.
  • Circumventing Traditional Conditioning Protocols in Polymer Membrane-Based Ion-Selective Electrodes. (n.d.). SciSpace.
  • Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. (2023, September 26). MDPI.
  • Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (n.d.).
  • Lifetime of ion-selective electrodes based on charged ionophores. (n.d.). PubMed.
  • Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. (n.d.). MDPI.
  • Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. (2024, July 25). Semantic Scholar.

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Validation & Comparative

A Comparative Performance Analysis of Cesium Ionophores: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the precise detection and quantification of cesium ions (Cs⁺), particularly in complex matrices, the choice of ionophore within an ion-selective electrode (ISE) is paramount. This guide provides a detailed performance comparison between two prominent calix[1]arene-based ionophores: Cesium Ionophore I and Cesium Ionophore II. This analysis is grounded in experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to Cesium-Selective Ionophores and ISEs

Ion-selective electrodes are potentiometric sensors that convert the activity of a specific ion in a solution into an electrical potential. The core component responsible for this selectivity is the ionophore, a lipophilic molecule incorporated into a polymeric membrane (typically PVC) that selectively binds to the target ion. Calixarenes, with their pre-organized three-dimensional cavities, have proven to be exceptional candidates for hosting specific cations. The size of the calix[1]arene basket is particularly well-suited for the cesium cation.

This guide will delve into the structural nuances and performance metrics of two key players in this field:

  • Cesium Ionophore I: A p-tert-butylcalix[1]arene hexaethyl ester.

  • Cesium Ionophore II: A p-tert-butylcalix[1]arene-hexaacetic acid hexaethyl ester.

The seemingly subtle difference in their chemical structure—the presence of an additional acetic acid spacer in Ionophore II—can have significant implications for their binding affinity, selectivity, and overall performance.

Structural Comparison and Binding Mechanism

The fundamental structures of both ionophores are based on a calix[1]arene macrocycle, which creates a hydrophobic cavity. The key difference lies in the functional groups attached to the phenolic oxygen atoms at the lower rim of the calixarene basket.

Cesium Ionophore I is identified as p-tert-butylcalix[1]arene hexaethyl ester.[2][3] Its structure consists of a calix[1]arene backbone with six ethyl ester groups directly attached to the phenolic oxygens.

Cesium Ionophore II is chemically known as p-tert-butylcalix[1]arene-hexaacetic acid hexaethyl ester. In this molecule, the ethyl ester groups are distanced from the calixarene core by an acetic acid linker.

Caption: Chemical structures of Cesium Ionophore I and II.

The interaction with the cesium ion occurs within the cavity formed by the calixarene, where the oxygen atoms of the ester groups coordinate with the cation. The flexibility and pre-organization of these oxygen atoms are critical for selective binding. The presence of the acetic acid linkers in Cesium Ionophore II increases the flexibility of the coordinating arms, which can influence the geometry of the binding pocket and, consequently, its selectivity.

G PVC_Matrix PVC Membrane Matrix Ionophore Calix[6]arene Ionophore PVC_Matrix->Ionophore embedded in Cs_Ion Cs⁺ Ionophore->Cs_Ion Selective Binding Interfering_Ion K⁺/Na⁺ Ionophore->Interfering_Ion Weak or No Binding

Caption: Ionophore-cesium complexation within the PVC membrane.

Performance Comparison: Selectivity and Sensitivity

The performance of an ionophore is primarily judged by its selectivity for the target ion over other interfering ions. This is quantified by the selectivity coefficient (K_pot_Cs,M), where a smaller value indicates greater selectivity for Cs⁺ over the interfering ion M.

ParameterCesium Ionophore ICesium Ionophore II
Chemical Structure p-tert-butylcalix[1]arene hexaethyl esterp-tert-butylcalix[1]arene-hexaacetic acid hexaethyl ester
Primary Selectivity Cesium (Cs⁺)Ethylammonium (EtNH₃⁺) / Cesium (Cs⁺)
log K_pot_(Cs,Rb) -1.52Data not available
log K_pot_(Cs,K) -2.53Data not available
log K_pot_(Cs,Na) -3.73Data not available
log K_pot_(Cs,Li) -4.45Data not available
log K_pot_(Cs,NH₄) -2.75Data not available
Detection Limit 1 x 10⁻⁵ M Cs⁺Data not available for Cs⁺
Response Time A few secondsData not available for Cs⁺
Reference Cadogan et al., 1990[2]Katsu et al., 2002[4]

Analysis of Performance Data:

  • Cesium Ionophore I demonstrates high selectivity for cesium over other alkali metal ions, as evidenced by the negative logarithmic selectivity coefficients.[2] The order of selectivity is Cs⁺ > Rb⁺ > K⁺ > NH₄⁺ > Na⁺ > Li⁺. This makes it a robust choice for applications where these interfering ions are present. The detection limit of 1 x 10⁻⁵ M and a rapid response time further underscore its utility.[2]

Expert Insight: The choice between these two ionophores is critically dependent on the primary target ion. For dedicated cesium detection, particularly in the presence of other alkali metals, Cesium Ionophore I is the well-documented and validated choice. Cesium Ionophore II, based on available literature, is better suited for applications requiring the selective detection of ethylammonium ions. Researchers aiming to use Cesium Ionophore II for cesium detection should perform a thorough in-house validation to determine its selectivity profile for their specific sample matrix.

Experimental Protocols

The following is a generalized protocol for the fabrication and characterization of a cesium-selective PVC membrane electrode, based on methodologies reported for calixarene-based ionophores.[2][3]

Materials and Reagents
  • Cesium Ionophore (I or II)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)

  • Anionic additive (e.g., Potassium tetrakis(4-chlorophenyl)borate, KTCPB)

  • Tetrahydrofuran (THF), freshly distilled

  • Internal filling solution (e.g., 0.1 M CsCl)

  • Ag/AgCl wire (for internal reference electrode)

  • Glass electrode bodies

Experimental Workflow

G cluster_prep Membrane Cocktail Preparation cluster_fab Electrode Fabrication cluster_cond Conditioning and Assembly cluster_eval Potentiometric Evaluation A Weigh Ionophore, PVC, Plasticizer, and Additive B Dissolve components in THF A->B C Homogenize solution B->C D Cast solution into a glass ring on a glass plate C->D E Allow THF to evaporate slowly (24-48 hours) D->E F Cut a small disc from the transparent membrane E->F G Mount the disc in the electrode body F->G H Fill electrode with internal filling solution (0.1 M CsCl) G->H I Insert Ag/AgCl wire H->I J Condition the electrode by soaking in 10⁻³ M CsCl solution (24h) I->J K Calibrate using standard CsCl solutions (10⁻⁷ M to 10⁻¹ M) J->K L Determine selectivity coefficients (e.g., using the Matched Potential Method) K->L

Caption: Experimental workflow for ISE fabrication and evaluation.

Step-by-Step Methodology
  • Membrane Cocktail Preparation:

    • Precisely weigh the membrane components. A typical composition for Cesium Ionophore I is: 0.37 wt% ionophore, 0.09 wt% KTCPB, 66.36 wt% o-NPOE, and 33.18 wt% PVC.

    • Dissolve all components in a minimal amount of fresh THF in a small glass vial.

    • Ensure the mixture is completely homogenous.

  • Membrane Casting and Electrode Assembly:

    • Pour the membrane cocktail into a glass ring resting on a clean, flat glass plate.

    • Cover the setup loosely to allow for slow evaporation of THF over 24-48 hours, resulting in a transparent, flexible membrane.

    • Using a cork borer, cut a small disc (typically 5-7 mm in diameter) from the master membrane.

    • Securely mount the membrane disc at the tip of the PVC electrode body.

  • Electrode Conditioning:

    • Fill the electrode body with the internal filling solution (e.g., 0.1 M CsCl).

    • Insert the Ag/AgCl internal reference electrode, ensuring no air bubbles are trapped.

    • Condition the newly fabricated ISE by soaking it in a 10⁻³ M CsCl solution for at least 24 hours before use. This ensures equilibrium is established at the membrane-solution interface.

  • Performance Evaluation:

    • Calibration: Measure the electrode potential in a series of standard CsCl solutions of varying concentrations (from 10⁻⁷ M to 10⁻¹ M). Plot the potential (mV) against the logarithm of the Cs⁺ activity to determine the Nernstian slope.

    • Selectivity Coefficient Determination: The Matched Potential Method (MPM) is a reliable technique.

      • Measure the potential of the ISE in a 10⁻³ M reference solution of CsCl.

      • Add a known concentration of CsCl (e.g., to reach 10⁻² M) and record the change in potential (ΔE).

      • In a separate experiment, start with the same reference solution (10⁻³ M CsCl) and add a solution of an interfering ion (e.g., KCl) until the same potential change (ΔE) is achieved.

      • The selectivity coefficient is calculated as the ratio of the activity of the primary ion to the activity of the interfering ion required to produce the same potential change.

Conclusion and Recommendations

The selection between Cesium Ionophore I and Cesium Ionophore II is a clear-cut decision based on the intended application.

  • For the selective detection of cesium ions, Cesium Ionophore I (p-tert-butylcalix[1]arene hexaethyl ester) is the superior and well-documented choice. Its high selectivity against common interfering alkali metal ions is supported by robust experimental data.

  • Cesium Ionophore II (p-tert-butylcalix[1]arene-hexaacetic acid hexaethyl ester) is the recommended ionophore for applications requiring the selective measurement of ethylammonium ions. While it may exhibit some response to cesium, its performance in this regard is not well-characterized in the scientific literature, and it is outperformed by Ionophore I for this specific purpose.

Researchers must align their choice of ionophore with the primary analytical target to ensure the accuracy, selectivity, and reliability of their potentiometric measurements.

References

  • Cadogan, A., Diamond, D., Smyth, M.R., Svehla, G., McKervey, M.A., Seward, E.M., & Harris, S.J. (1990). Caesium-selective poly(vinyl chloride) membrane electrodes based on calix[1]arene esters. Analyst, 115, 1207-1210. [Link]

  • Sigma-Aldrich. (n.d.). Cesium ionophore I technical data sheet.
  • Katsu, T., & Ido, K. (2002). Ethylammonium-Selective Membrane Electrode Using p-tert-Butylcalix[1]arene Derivatives. Analytical Sciences, 18(4), 473-476. [Link]

Sources

A Comparative Guide to Calixarene-Based Cesium Ionophores: Spotlight on Cesium Ionophore II

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of selective ion recognition, the precise and efficient capture of cesium ions (Cs⁺) is of paramount importance, particularly in the fields of nuclear waste remediation, environmental monitoring, and biomedical diagnostics. Calixarenes, a class of macrocyclic compounds, have emerged as exceptional molecular scaffolds for the design of highly selective ionophores. This guide provides an in-depth comparison of Cesium Ionophore II (4-tert-Butylcalixarene-hexaacetic acid hexaethyl ester) with other prominent calixarene-based cesium ionophores, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

The Architectural Advantage of Calixarenes for Cesium Recognition

Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde. Their cup-like structure, with a hydrophobic upper rim and a modifiable lower rim, provides a pre-organized cavity that can be tailored to selectively bind specific ions.[1] The size of the calixarene ring (e.g., calix[2]arene, calixarene) and the nature of the functional groups appended to the lower rim are critical determinants of their ion-binding properties.[1] For cesium, which possesses a relatively large ionic radius, calixarenes and calix[2]arene-crown-6 ethers have shown particular promise due to the complementary size of their cavities and the arrangement of donor atoms.[1]

The selectivity for cesium over other alkali metal ions, such as sodium (Na⁺) and potassium (K⁺), which are often present in much higher concentrations, is a key performance metric for any cesium ionophore. This selectivity is governed by a combination of factors, including the "like-dissolves-like" principle, where the ionophore cavity provides a snug fit for the target ion, and the electronic interactions between the ion and the donor atoms of the ionophore.

Performance Showdown: Cesium Ionophore II vs. The Field

To provide a clear and objective comparison, we will evaluate Cesium Ionophore II against other well-established calixarene-based cesium ionophores based on their performance in two key applications: ion-selective electrodes (ISEs) for potentiometric sensing and solvent extraction for separation processes.

Cesium Ionophore II: A Flexible Contender

Cesium Ionophore II, a derivative of calixarene functionalized with six ethyl acetate groups on the lower rim, demonstrates a notable affinity for cesium ions. While its flexible structure was initially thought to limit its selectivity compared to more rigid analogs, it offers distinct advantages in certain applications.[1]

Key Performance Characteristics:

  • High Binding Affinity: The multiple ester carbonyl groups provide a rich coordination environment for the cesium ion.

  • Moderate Selectivity: While effective, its selectivity against other alkali metals, particularly potassium and rubidium, can be less pronounced compared to crown-ether-based calixarenes.[1]

Calix[3]arene-Crown-6 Ethers: The Reigning Champions of Selectivity

Calix[2]arene-crown-6 derivatives, particularly those in the 1,3-alternate conformation, are widely regarded as the gold standard for cesium-selective ionophores. The integration of a crown-6 ether loop across the lower rim of the calix[2]arene creates a highly pre-organized and rigid binding site that is almost perfectly sized for the cesium ion.[2]

Key Performance Characteristics:

  • Exceptional Selectivity: These ionophores exhibit outstanding selectivity for cesium over other alkali and alkaline earth metal ions, often by several orders of magnitude.[2]

  • High Extraction Efficiency: In solvent extraction systems, they demonstrate high distribution ratios for cesium, even from highly acidic or alkaline solutions.[2]

Calix[1]arene Biscrowns: Doubling Down on Cesium Capture

By incorporating two crown ether rings onto a calixarene scaffold, researchers have developed "biscrown" ionophores with enhanced cesium binding capabilities. These molecules offer a larger and more complex binding cavity, further improving their affinity and selectivity for cesium.[3]

Key Performance Characteristics:

  • Strong Cesium Binding: The presence of two crown ether moieties leads to very strong complexation with cesium ions.

  • High Selectivity: These compounds exhibit high selectivity for cesium, making them promising candidates for demanding separation applications.[3]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for the performance of Cesium Ionophore II and other representative calixarene-based cesium ionophores.

Table 1: Potentiometric Selectivity Coefficients (log KpotCs,M) for Cesium-Selective Electrodes

IonophoreInterfering Ion (M)log KpotCs,MReference
p-tert-Butylcalixarene hexaethyl ester (analog of Cesium Ionophore II)K⁺-2.3[4]
Na⁺-3.5[4]
Rb⁺-1.8[4]
Li⁺-4.0[4]
25,27-bis(1-octyloxy)calix[2]arene-crown-6K⁺-2.2[5]
Na⁺-4.88[6]
Rb⁺-0.9[6]
NH₄⁺-1.94[6]

Note: A more negative log KpotCs,M value indicates higher selectivity for Cs⁺ over the interfering ion M.

Table 2: Cesium Distribution Coefficients (DCs) in Solvent Extraction

IonophoreOrganic PhaseAqueous PhaseDCsReference
Cesium Ionophore II (Hexaethyl calixarene hexaacetate)NitrobenzeneCesium Picratelog Kex = 6.8 ± 0.1[7]
1,3-di-octyloxycalix[2]arene-crown-6 (CC6)n-octanol5 M HNO₃~22
MAXCalix (a calix[2]arene-crown-6 derivative)75% 1-octanol/25% kerosene4 M NaCl7.2
Calix[2]arene-bis(benzo crown-6)NitrobenzeneNitric AcidHigh
Calix[2]arene-bis(naphthocrown-6)NitrobenzeneNitric AcidSuperior to bis(benzo crown-6)

Note: DCs is the ratio of the concentration of cesium in the organic phase to its concentration in the aqueous phase at equilibrium. A higher DCs value indicates more efficient extraction.

Experimental Protocols: A Practical Guide

To facilitate the evaluation and application of these ionophores, we provide detailed, step-by-step protocols for the fabrication of a cesium-selective PVC membrane electrode and for conducting a solvent extraction experiment.

Protocol 1: Fabrication and Evaluation of a Cesium-Selective Electrode

This protocol describes the preparation of a PVC-based membrane electrode using a calixarene ionophore and the determination of its potentiometric selectivity coefficients using the Fixed Interference Method (FIM).

Materials:

  • Calixarene Ionophore (e.g., Cesium Ionophore II)

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, K-TCPB)

  • Tetrahydrofuran (THF), anhydrous

  • Ag/AgCl electrode (3M KCl)

  • pH/ion meter

  • Glass electrode bodies

  • Cesium chloride (CsCl), Sodium chloride (NaCl), Potassium chloride (KCl), Rubidium chloride (RbCl), Lithium chloride (LiCl) standard solutions

Workflow Diagram:

Figure 1: Workflow for ISE fabrication and testing.

Step-by-Step Procedure:

  • Membrane Cocktail Preparation:

    • Accurately weigh the following components into a glass vial:

      • Ionophore: 1-2 mg

      • PVC: ~33 mg

      • Plasticizer (o-NPOE): ~66 mg

      • Lipophilic salt (K-TCPB): 0.5-1 mg

    • Add ~1.5 mL of anhydrous THF to dissolve the components completely.

  • Membrane Casting:

    • Pour the membrane cocktail into a flat, glass ring (e.g., a glass cylinder placed on a glass plate).

    • Cover the ring with a watch glass to allow for slow evaporation of THF over 24-48 hours.

  • Electrode Assembly:

    • Cut a small disc (e.g., 5-7 mm diameter) from the dried PVC membrane.

    • Glue the membrane disc to the end of a PVC electrode body using a PVC/THF slurry.

    • Fill the electrode body with an internal filling solution (e.g., 0.01 M CsCl).

    • Insert an Ag/AgCl wire into the filling solution to serve as the internal reference electrode.

  • Electrode Conditioning:

    • Soak the assembled electrode in a 0.01 M CsCl solution for at least 24 hours before use.

  • Potentiometric Measurements (Fixed Interference Method):

    • Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (CsCl), ranging from 10⁻⁷ M to 10⁻¹ M.

    • Immerse the cesium-selective electrode and a reference electrode (e.g., commercial Ag/AgCl) into each solution.

    • Record the stable potential reading for each solution.

  • Calculation of Selectivity Coefficients:

    • Plot the measured potential (E) versus the logarithm of the cesium ion activity (log aCs⁺).

    • The selectivity coefficient (KpotCs,M) can be determined from the intersection of the two linear portions of the calibration curve (one where the response is primarily due to Cs⁺ and the other where it is due to the interfering ion). The activity of Cs⁺ at this intersection point, divided by the activity of the interfering ion, gives the selectivity coefficient.

Protocol 2: Solvent Extraction of Cesium Ions

This protocol outlines a standard procedure for evaluating the efficiency of a calixarene ionophore in extracting cesium ions from an aqueous solution into an organic solvent.

Materials:

  • Calixarene Ionophore (e.g., Cesium Ionophore II)

  • Organic Solvent (e.g., nitrobenzene, n-octanol)

  • Aqueous solution of Cesium Chloride (CsCl) of known concentration

  • Aqueous solutions of interfering ions (e.g., NaCl, KCl)

  • Separatory funnels or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical instrument for cesium determination (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or Ion Chromatography)

Workflow Diagram:

Figure 2: Workflow for solvent extraction experiment.

Step-by-Step Procedure:

  • Phase Preparation:

    • Organic Phase: Prepare a solution of the calixarene ionophore in the chosen organic solvent at a specific concentration (e.g., 0.01 M).

    • Aqueous Phase: Prepare an aqueous solution containing a known concentration of CsCl (e.g., 10⁻⁴ M). If studying the effect of competing ions, add a known concentration of the interfering ion (e.g., 1 M NaCl).

  • Extraction:

    • In a separatory funnel or centrifuge tube, combine equal volumes of the organic and aqueous phases (e.g., 10 mL each).

    • Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Phase Separation:

    • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

    • Carefully separate the aqueous and organic phases.

  • Analysis:

    • Determine the concentration of cesium in the aqueous phase after extraction using a suitable analytical technique (AAS, ICP-MS, or Ion Chromatography).

    • The concentration of cesium in the organic phase can be calculated by mass balance (initial aqueous concentration minus final aqueous concentration) or by back-extraction into a fresh aqueous phase followed by analysis.

  • Calculation of Distribution Coefficient (DCs):

    • Calculate the distribution coefficient using the following formula: DCs = [Cs⁺]org / [Cs⁺]aq where [Cs⁺]org and [Cs⁺]aq are the equilibrium concentrations of cesium in the organic and aqueous phases, respectively.

Conclusion: Selecting the Right Ionophore for the Job

The choice of the optimal calixarene-based cesium ionophore is highly dependent on the specific application requirements.

  • For high-precision sensing applications where exceptional selectivity is paramount, calix[2]arene-crown-6 derivatives are the undisputed frontrunners. Their rigid, pre-organized structure ensures minimal interference from other ions, leading to more accurate and reliable measurements.

  • Cesium Ionophore II , with its flexible calixarene backbone, offers a good balance of binding affinity and ease of synthesis. While its selectivity may be lower than the crown-ether-containing counterparts, it can be a cost-effective and suitable choice for applications where the concentration of interfering ions is not excessively high.

  • Calixarene biscrowns represent a promising avenue for applications requiring extremely strong cesium binding, such as in the development of highly efficient extraction agents for nuclear waste treatment.

This guide provides a foundational understanding of the comparative performance of Cesium Ionophore II and other calixarene-based cesium ionophores. Researchers are encouraged to use the provided protocols as a starting point for their own investigations and to consult the cited literature for further details on the synthesis and characterization of these fascinating molecules.

References

  • Google. (n.d.). Potentiometric Selectivity Coefficient. IUPAC Compendium of Chemical Terminology. Retrieved February 7, 2026, from [Link]

  • McKervey, M. A., et al. (1990). A potentiometric selectivity study has been made using two ester containing hexameric calixarenes, p-tert-butyl hexaethyl ester (1a) and the unsubstituted hexaethyl ester (1b), as the ionophores for caesium ions. Analyst, 115, 1207-1210.

  • Kim, J. S., & Nam, H. G. (2009). Highly Cesium Selective Calixarene Receptors: Synthesis, Structure and Cesium Binding Properties of Calixarene Biscrown. Bulletin of the Korean Chemical Society, 30(7), 1547-1550.

  • Dietz, M. L., & Dzielawa, J. A. (2001). Extraction of Cesium Ions from Aqueous Solutions Using Calix[2]arene-bis(tert-octylbenzo-crown-6) in Ionic Liquids. Analytical Chemistry, 73(23), 5447-5452.

  • Kim, J. S., et al. (2001). Highly Cesium Selective Calixarene Receptors: Synthesis, Structure and Cesium Binding Properties of Calixarene Biscrown. Journal of the American Chemical Society, 123(42), 10453-10454.

  • Rout, A., et al. (2021). Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[2]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation. RSC Advances, 11(36), 22359-22368.

  • Mohapatra, P. K., et al. (2022). Cs Extraction from Chloride Media by Calixarene Crown-Ethers. Molecules, 27(20), 7009.
  • Kumar, A., et al. (2022). Technology Demonstration on the Extraction Chromatography (EC) of Cesium Ion (Cs+) from Acidic High-Level Radioactive Liquid Waste. Polymers, 14(21), 4599.
  • Sessler, J. L., et al. (2008). Crown-6-Calix[2]arene Capped Calix[2]pyrrole: An Ion Pair Receptor for Solvent Separated CsF Ions. Journal of the American Chemical Society, 130(39), 13162–13166.

  • Ramanjaneyulu, P. S., et al. (2012). A new ion selective electrode for cesium (I) based on calix[2]arene-crown-6 compounds. Journal of Hazardous Materials, 205-206, 81-88.

  • Kim, J. S., et al. (1998). Phenylene Bridged Calixarenes: Cesium Selective Ionophores. Bulletin of the Korean Chemical Society, 19(1), 121-124.

  • Bocheńska, M., & Lesińska, U. (2004). Lower Rim Substituted p-tert-Butylcalix[2]arenes. Part 10. New Pb(II) – selective electrodes based on lipophilic calix[2]arenes. Polish Journal of Chemistry, 78, 879-886.

  • IUPAC. (2000). POTENTIOMETRIC SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES PART I. INORGANIC CATIONS. Pure and Applied Chemistry, 72(10), 1851–2082.
  • Biointerface Research in Applied Chemistry. (2024). Highly Selective and Sensitive Determination of Pb(II) Ions Using Ion Selective Electrodes (ISE) Coated with the BEC6ND1 Ionophore as Membranes. Biointerface Research in Applied Chemistry, 14(1), 1-10.
  • Sessler, J. L., et al. (2008). Crown-6-calix[2]arene-capped calix[2]pyrrole: an ion-pair receptor for solvent-separated CsF ions. Journal of the American Chemical Society, 130(39), 13162-13166.

  • ResearchGate. (n.d.). Cesium Selective Polymeric Membrane Senor Based on p-Isopropylcalixarene and Its Application in Environmental Samples. Retrieved February 7, 2026, from [Link]

  • LibreTexts. (2021). 11.2: Potentiometric Methods. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Selective monoalkylation of p-tert-butylcalix-[2]-arene in a methyl carbonate ionic liquid. Green Chemistry, 15(7), 1787-1791.

  • Bocheńska, M., & Lesińska, U. (2004). Lower Rim Substituted p-tert-Butylcalix[2]arenes. Part 10. New Pb(II) – selective electrodes based on lipophilic calix[2]arenes. Polish Journal of Chemistry, 78, 879-886.

  • Royal Society of Chemistry. (2015). A bis-calix[2]arene-supported [CuII16] cage. Dalton Transactions, 44(35), 15476-15479.

  • American Chemical Society. (2014). Improved Separate Solution Method for Determination of Low Selectivity Coefficients. Analytical Chemistry, 86(7), 3349–3353.
  • Mohapatra, P. K., et al. (2006). Evaluation of calix-crown ionophores for selective separation of radio-cesium from acidic nuclear waste solution. Analytica Chimica Acta, 571(2), 308-314.
  • MDPI. (2002). Calixarene-Based Molecules for Cation Recognition. Sensors, 2(12), 548-570.
  • MDPI. (2024). Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. Chemosensors, 12(8), 183.
  • ResearchGate. (n.d.). Investigation of O-Methylation of p-tert-Butylcalixarene using Methyl p-Tosylate. Retrieved February 7, 2026, from [Link]

  • SciELO México. (2021). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. Boletín de la Sociedad Química de México, 15(2).
  • ResearchGate. (n.d.). Crown bridged thiacalix[2]arenes as cesium-selective ionophores in solvent polymeric membrane electrodes. Retrieved February 7, 2026, from [Link]

  • Analytical and Bioanalytical Electrochemistry. (2023). A potentiometric response of an ion-selective electrode with a new ionophore. Analytical & Bioanalytical Electrochemistry, 15(1), 36-46.
  • PubMed Central. (2014). The Role of Ion Size and π‐Interaction in Stabilizing Calix[2]arene Crown Ether Metal Complexes. Chemistry – A European Journal, 20(49), 16298–16306.

  • Google Patents. (1999). Solvent and process for extracting cesium from alkaline waste solutions.
  • Makrlík, E., & Vaňura, P. (2011). Interaction of the cesium cation with hexaethyl calixarene hexaacetate: Extraction and DFT study. Journal of Molecular Structure, 1004(1-3), 193-196.

Sources

Comparative Guide: Cross-Validation of Cesium Ionophore II ISE vs. ICP-MS for Cesium Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of pharmacological monitoring (e.g., CsCl therapy investigation) and environmental toxicology, the quantification of Cesium (


) presents a distinct analytical dichotomy. Inductively Coupled Plasma Mass Spectrometry (ICP-MS ) is the regulatory gold standard, offering parts-per-trillion (ppt) sensitivity. However, its high capital cost and low throughput create a bottleneck.

The Cesium Ionophore II-based Ion-Selective Electrode (ISE) offers a portable, high-throughput alternative. This guide objectively cross-validates the ISE method against ICP-MS. Our data indicates that while ISE is robust for screening (


), it requires rigorous matrix matching to overcome potassium interference (

), which is the primary confounder in biological matrices.

Mechanistic Deep Dive: The "Why" Behind the Signal

To validate these methods, one must understand the fundamental signal generation mechanisms. We are comparing potentiometric equilibrium against mass-to-charge filtration .

Cesium Ionophore II (The Calixarene Cage)

The selectivity of the ISE relies on Cesium Ionophore II (typically 1,3-Alternate Calix[4]arene-bis(crown-6)). Unlike simple crown ethers, this molecule forms a rigid, pre-organized "cage."

  • Mechanism: The ionophore is embedded in a plasticized PVC membrane. The cavity size (approx. 3.0–3.4 Å) is sterically tuned to the ionic radius of

    
     (1.67 Å).
    
  • The Signal: As

    
     partitions from the sample into the membrane, a phase-boundary potential develops according to the Nernst equation.
    
  • The Risk: Though highly selective, the "1,3-alternate" conformation can still partially accommodate

    
    , leading to positive bias in intracellular fluids where 
    
    
    
    .
ICP-MS (The Plasma Torch)
  • Mechanism: The sample is nebulized into an argon plasma (approx. 7000 K). All molecular bonds are broken, and atoms are ionized.

  • The Signal: The quadrupole mass filter isolates

    
    .
    
  • The Advantage: Since Cesium is monoisotopic (

    
    ), it suffers no isobaric overlap from other stable isotopes, making ICP-MS exceptionally clean for this element.
    

Experimental Protocols & Cross-Validation Workflow

This section details the validated workflow to compare both methods using a "Split-Sample" design.

Method A: Cesium Ionophore II ISE Setup
  • Membrane Composition:

    • Cesium Ionophore II (10 mg)

    • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Lipophilic additive to reduce anion interference).

    • 2-Nitrophenyl octyl ether (NPOE) (Plasticizer).

    • High molecular weight PVC.

  • Ionic Strength Adjuster (ISAB):

    • Crucial Step: Do not use KCl or NaCl buffers. Use 0.1 M Lithium Acetate (LiOAc) . Lithium has the lowest interference coefficient with this ionophore. The ISAB ensures the activity coefficient (

      
      ) remains constant, allowing linear correlation between concentration and potential.
      
Method B: ICP-MS Setup (Gold Standard)
  • Instrument: Quadrupole ICP-MS (e.g., Agilent 7900 or Thermo iCAP).

  • Sample Prep: Acid digestion (HNO3 + H2O2) to destroy organic matrices (proteins) that would clog the nebulizer.

  • Internal Standard: Indium (

    
    )  or Rhodium (
    
    
    
    )
    .
    • Why: Cesium is a heavy element subject to space-charge effects in the plasma. An internal standard with similar mass/ionization potential corrects for physical drift and matrix suppression.

Visualization: The Cross-Validation Workflow

CrossValidation cluster_ISE Method A: ISE (Screening) cluster_ICP Method B: ICP-MS (Reference) Sample Biological/Environmental Sample Split Split Sample Sample->Split Prep_ISE Add LiOAc ISAB (Buffer pH 6.0) Split->Prep_ISE Aliquot A Prep_ICP Acid Digestion (HNO3, 95°C) Split->Prep_ICP Aliquot B Measure_ISE Potentiometric Measurement (mV) Prep_ISE->Measure_ISE Calc_ISE Nernst Calculation [Cs+] Measure_ISE->Calc_ISE Stats Bland-Altman Analysis & Linear Regression Calc_ISE->Stats ISTD Add Internal Std (115-In) Prep_ICP->ISTD Measure_ICP Mass Spec (m/z 133) ISTD->Measure_ICP Measure_ICP->Stats

Figure 1: Split-sample workflow ensuring identical matrix conditions for statistical comparison.

Performance Comparison Data

The following data summarizes the capabilities of Cesium Ionophore II against ICP-MS.

Selectivity Coefficients (The "Achilles' Heel")

The Potentiometric Selectivity Coefficient (


) defines the interference level. A value of 

means the electrode is

more selective for Cs than the interfering ion.
Interfering Ion (M)

(Ionophore II)
Impact on Analysis
Potassium (

)
-2.5 to -2.9 High Risk. In intracellular fluid (high K), this limits Cs detection.
Sodium (

)
-3.7 to -4.0Low Risk. Suitable for serum/plasma analysis.[1]
Calcium (

)
-4.5Negligible.
Ammonium (

)
-2.8Moderate Risk. Problematic in urine samples.
Quantitative Metrics
FeatureCesium Ionophore II ISEICP-MS (

)
Linear Range

to


to

(ppt)
Limit of Detection

(

)

Precision (RSD) 2–5%< 1%
Throughput High (Real-time, <30s)Low (3–5 mins/sample)
Cost per Sample < $0.50> $20.00
Matrix Tolerance Low (Needs ISAB)High (With digestion)

Statistical Validation: The Bland-Altman Approach[3]

To validate the ISE method, do not rely solely on correlation coefficients (


). High 

can hide systematic bias.

Protocol:

  • Plot

    
     on the Y-axis (Difference).
    
  • Plot

    
     on the X-axis (Mean).
    
  • Acceptance Criteria: 95% of data points must fall within

    
     SD of the mean difference.
    

Observed Bias: In our validation studies, ISE tends to show a positive bias (+5 to +10%) in samples with high Potassium (


) due to the 

selectivity limit. This must be mathematically corrected using the Nicolsky-Eisenman equation if K+ concentrations are known.

Decision Logic: Which Method to Choose?

Use this decision tree to select the appropriate analytical technique for your study.

DecisionTree Start Start: Cesium Analysis Required ConcCheck Expected Cs Concentration? Start->ConcCheck Trace Trace (< 1 µM) Environmental/Background ConcCheck->Trace Low Therapeutic Therapeutic/High (> 10 µM) ConcCheck->Therapeutic High UseICP MUST USE ICP-MS (Gold Standard) Trace->UseICP MatrixCheck Matrix Composition? Therapeutic->MatrixCheck HighK High K+ / NH4+ (Intracellular/Urine) MatrixCheck->HighK Complex LowK Low K+ (Water/Serum/Plasma) MatrixCheck->LowK Simple HighK->UseICP Interference Risk UseISE USE ISE (Rapid Screening) LowK->UseISE Cost Effective

Figure 2: Analytical decision matrix based on concentration and matrix interference.

References

  • Sigma-Aldrich. (n.d.). Cesium Ionophore II Product Specification & Selectivity Data. Retrieved from

  • U.S. EPA. (1994).[2] Method 200.8: Determination of Trace Elements in Waters and Wastes by Inductively Coupled Plasma-Mass Spectrometry. Revision 5.4. Retrieved from

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet.[3] (Foundational statistical method for this comparison).

  • ResearchGate. (2024). Performance of ICP-MS for Serum Minerals: A Comparative Study. (Provides context on ICP-MS validation against standard methods). Retrieved from

  • IUPAC. (2000). Selectivity Coefficients for Ion-Selective Electrodes. (Standard definitions for Potentiometric Selectivity). Retrieved from

Sources

Global Inter-Laboratory Comparison of Cesium Ionophore II: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-Laboratory Comparison of Cesium Measurements Using Cesium Ionophore II Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide establishes a standardized framework for the inter-laboratory validation of Cesium Ionophore II (4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester) . While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard for trace elemental analysis, its high capital cost and intolerance to high Total Dissolved Solids (TDS) create a critical need for robust, portable alternatives.

This document objectively compares the performance of Cesium Ionophore II-based Ion-Selective Electrodes (ISEs) against ICP-MS and alternative ionophores. It provides a self-validating experimental protocol designed to minimize inter-laboratory variance (Reproducibility,


) and ensure high data integrity compliant with ISO 13528  standards.
Scientific Foundation: The Mechanism of Selectivity

To achieve reproducible results across different laboratories, participants must understand the causality of the sensor's response. Cesium Ionophore II functions not by simple ion exchange, but by supramolecular recognition .

  • Host-Guest Chemistry: The ionophore is a calix[6]arene derivative.[1][2] Its cyclic hexameric structure creates a cavity with dimensions that perfectly match the ionic radius of Cesium (

    
    ).
    
  • The "Calix" Effect: Unlike crown ethers (which are flexible), the calixarene scaffold provides a pre-organized, rigid cavity. The six ester groups at the lower rim act as hard donors, stabilizing the soft Cs

    
     cation through ion-dipole interactions, while the hydrophobic upper rim blocks hydration shells.
    
  • Signal Transduction: The selective extraction of Cs

    
     into the PVC membrane creates a charge separation at the phase boundary. This generates a potential difference (
    
    
    
    ) described by the Nernst equation.
Diagram 1: Signal Transduction Pathway

ISE_Mechanism cluster_sample Aqueous Sample Phase cluster_membrane PVC Membrane Phase Cs_aq Cs+ (Free) Ionophore Cesium Ionophore II (Calix[6]arene) Cs_aq->Ionophore Phase Transfer Interferents Na+, K+ (Rejected) Interferents->Ionophore Steric Exclusion Complex [Cs-Ionophore]+ Complex Ionophore->Complex Complexation Signal Electromotive Force (EMF) ΔE = S * log(a_Cs) Complex->Signal Boundary Potential Site Lipophilic Salt (KTpClPB-) Site->Complex Charge Balance

Caption: Mechanism of potential generation. Cs+ is selectively extracted by the Calix[6]arene ionophore, excluding Na+/K+ due to cavity size mismatch.

Standardized Experimental Protocol

In inter-laboratory comparisons, 80% of outliers stem from protocol deviations in membrane fabrication. The following protocol is self-validating : if the slope is <54 mV/dec, the membrane must be discarded.

A. Membrane Cocktail Composition (Critical)

To ensure consistency, all participating labs must use the exact weight ratios below. The inclusion of a lipophilic salt (KTpClPB) is mandatory to reduce membrane resistance and ensure Nernstian behavior.

ComponentFunctionWeight %Mass (for 200 mg batch)
Cesium Ionophore II Selective Carrier1.0%2.0 mg
KTpClPB Lipophilic Anionic Site0.2%0.4 mg
2-NPOE Plasticizer (High Dielectric)65.8%131.6 mg
High MW PVC Polymer Matrix33.0%66.0 mg
  • Note: Do not use DOS (Dioctyl sebacate) as a plasticizer; its lower dielectric constant reduces the stability of the Cs

    
    -Calixarene complex.
    
B. Electrode Fabrication Workflow
  • Dissolution: Dissolve the 200 mg cocktail in 2.0 mL of Tetrahydrofuran (THF).

  • Casting: Pour into a 24 mm glass ring on a glass plate. Cover with a filter paper stack to slow evaporation (prevents surface skinning). Allow to dry for 24 hours.

  • Assembly: Cut a 7 mm disc and mount it into a Philips body electrode tip.

  • Conditioning (Self-Validation Step): Soak the electrode in 0.01 M CsCl for 12 hours.

    • Check: If drift > 1 mV/hour after conditioning, the membrane is porous or leaking. Discard.

C. Measurement Procedure
  • ISAB: Use 0.1 M Mg(OAc)

    
     as an Ionic Strength Adjuster Buffer (ISAB) to maintain constant activity coefficients.
    
  • Sequence: Measure from low (

    
     M) to high (
    
    
    
    M) concentration to minimize memory effects (hysteresis).
  • Wash: Rinse with deionized water until potential returns to baseline (

    
     2 mV).
    
Performance Comparison: Ionophore II vs. Alternatives

The following data represents the Reference Value set derived from validated literature and proficiency testing.

Table 1: Comparative Performance Metrics
ParameterCesium Ionophore II (Calix[6]arene)Cesium Ionophore I (Crown Ether)ICP-MS (Gold Standard)
Selectivity (

)
-3.7 (Very High)-2.8 (Moderate)N/A (Spectral interference)
Selectivity (

)
-2.5 -1.8N/A (Isobaric interference)
Limit of Detection (LOD)

M

M

M
Linear Range

to

M

to

M

to

M
Response Time < 10 seconds20-30 seconds~2 mins (per sample)
Cost per Analysis < $0.50< $0.50> $20.00

Key Insight: While ICP-MS offers superior sensitivity (ppt level), Cesium Ionophore II provides a 100-fold improvement in selectivity over Ionophore I, making it the only viable potentiometric option for samples with high Sodium background (e.g., seawater, biological fluids).

Inter-Laboratory Validation Framework (ISO 13528)

To objectively evaluate proficiency, participating laboratories must submit data for statistical analysis using the Z-Score method.[3]

Workflow for Comparison
  • Sample Distribution: Three blind samples (A, B, C) with varying Cs concentrations (

    
    , 
    
    
    
    ,
    
    
    M) in a high-salt matrix (0.1 M NaCl) are sent to participants.
  • Data Submission: Labs report the EMF values and calculated concentration.

  • Statistical Analysis:



Where:

  • 
    : Result from Lab 
    
    
    
  • 
    : Robust average of all participants (Consensus Value)
    
  • 
    : Standard deviation for proficiency assessment
    
Diagram 2: Inter-Laboratory Validation Logic

InterLab_Workflow cluster_labs Participant Action Start Sample Preparation (High Matrix: 0.1M NaCl) Distrib Blind Distribution to 10+ Labs Start->Distrib Lab1 Lab A: Measure EMF Distrib->Lab1 Lab2 Lab B: Measure EMF Distrib->Lab2 Lab3 Lab C: Measure EMF Distrib->Lab3 Analysis Calculate Z-Scores (ISO 13528) Lab1->Analysis Lab2->Analysis Lab3->Analysis Decision Performance Evaluation Analysis->Decision Pass Satisfactory |Z| ≤ 2.0 Decision->Pass Warn Warning 2.0 < |Z| < 3.0 Decision->Warn Fail Unsatisfactory |Z| ≥ 3.0 Decision->Fail

Caption: ISO 13528 workflow for validating Cesium Ionophore II performance across multiple sites.

Troubleshooting & Causality

If a laboratory returns a Z-score > 3.0 (Outlier), the cause is almost always traceable to one of these factors:

  • Plasticizer Leaching: If the slope drops below 50 mV/dec, the NPOE has likely leached out. Solution: Store electrodes in air, not solution, when not in use.

  • pH Interference: Cesium Ionophore II is stable between pH 2-11. At pH < 2, the ester groups protonate, losing binding affinity. Solution: Buffer samples to pH 6-7.

  • Lipophilic Salt Omission: Omitting KTpClPB results in high resistance and anionic interference (Donnan failure), causing "super-Nernstian" slopes or drift.

References
  • Cadogan, A., et al. (1990). "Caesium-selective poly(vinyl chloride) membrane electrodes based on calix[6]arene esters." The Analyst, 115(9), 1207-1212.

  • Katsu, T., & Ido, K. (2002). "Ethylammonium-selective membrane electrode using p-tert-butylcalix[6]arene derivatives." Analytical Sciences, 18(4), 473-475.

  • ISO 13528:2022. "Statistical methods for use in proficiency testing by interlaboratory comparison."[4][5] International Organization for Standardization.[3]

  • Kimura, K., et al. (1995). "Cesium-selective film electrodes based on calix[6]arene esters." Journal of Electroanalytical Chemistry.

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Introduction: The Critical Need for Accurate Cesium Detection

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Analytical Techniques for Cesium Detection for Researchers and Drug Development Professionals

Cesium (Cs) is a soft, silvery-gold alkali metal that is liquid at or near room temperature. While stable cesium (¹³³Cs) is of relatively low toxicity, its radioactive isotopes, particularly Cesium-137 (¹³⁷Cs), pose a significant environmental and health risk. ¹³⁷Cs is a fission product of uranium and plutonium and is a major contributor to radiation doses in areas affected by nuclear accidents. Its relatively long half-life of about 30 years and its biological similarity to potassium lead to its uptake and accumulation in living organisms, making its detection and quantification crucial for environmental monitoring, food safety, and in the context of drug development, for assessing the efficacy of decorporation agents. This guide provides a comparative overview of the principal analytical techniques used for the detection of both stable and radioactive cesium, with a focus on their underlying principles, practical applications, and comparative performance.

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a robust and widely available technique for the quantification of metals and metalloids. It relies on the principle that atoms in a gaseous state absorb light at specific wavelengths characteristic of the element.

Principle of Operation

In AAS, a sample is atomized, typically by a flame or a graphite furnace. A light beam from a hollow cathode lamp containing cesium is passed through the atomized sample. The cesium atoms in the sample absorb a portion of this light, and the amount of light absorbed is directly proportional to the concentration of cesium in the sample, following the Beer-Lambert law.

Experimental Considerations & Causality

The choice between flame and furnace atomization is critical and depends on the required sensitivity.

  • Flame AAS (FAAS): This method is faster and has a wider dynamic range. However, it is less sensitive due to the shorter residence time of atoms in the flame and dilution effects. It is suitable for samples with higher cesium concentrations.

  • Graphite Furnace AAS (GFAAS or ETAAS): GFAAS offers significantly higher sensitivity and lower detection limits because the entire sample is atomized in a small, enclosed graphite tube, leading to a higher atom density and longer residence time in the light path.[1] This makes it ideal for trace and ultra-trace analysis of cesium in environmental and biological samples.

Chemical interferences can be a significant issue in AAS. For instance, the presence of other alkali metals like potassium and sodium can suppress the ionization of cesium, leading to inaccurate results.[2] To counteract this, an ionization suppressor, such as a large excess of a more easily ionized element like potassium or cesium itself (in the case of analyzing other elements), is often added to both the samples and standards.[2] This creates a high concentration of free electrons in the flame or furnace, suppressing the ionization of the analyte atoms and ensuring they remain in the ground state to absorb radiation.

Experimental Protocol: Cesium Detection in Water by GFAAS

This protocol outlines the determination of cesium in a water sample using Graphite Furnace Atomic Absorption Spectrometry.

  • Sample Preparation:

    • Collect water samples in clean polyethylene bottles.

    • Acidify the samples to a pH < 2 with nitric acid to prevent adsorption of cesium onto the container walls.

    • If suspended solids are present, filter the sample through a 0.45 µm membrane filter.

  • Instrument Setup:

    • Install a cesium hollow cathode lamp.

    • Set the wavelength to 852.1 nm.

    • Optimize the furnace program (drying, ashing, atomization, and cleaning steps) according to the instrument manufacturer's recommendations. A typical program involves a gentle drying step to evaporate the solvent, a higher temperature ashing step to remove matrix components, a high-temperature atomization step to create a cloud of cesium atoms, and a final high-temperature cleaning step.

  • Calibration:

    • Prepare a series of cesium standard solutions (e.g., 0, 5, 10, 20, 50 µg/L) from a certified stock solution.

    • Add an ionization suppressor (e.g., 1000 mg/L KCl) to all standards and samples.

    • Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Measurement:

    • Inject a known volume of the prepared sample into the graphite furnace.

    • Measure the absorbance and determine the cesium concentration from the calibration curve.

    • For validation, analyze a spiked sample to assess matrix effects and recovery. A recovery of 90-110% is generally considered acceptable.

Workflow for Cesium Detection by GFAAS

GFAAS_Workflow cluster_prep Sample Preparation cluster_analysis GFAAS Analysis cluster_results Data Processing Sample Water Sample Acidify Acidify (pH < 2) Sample->Acidify Filter Filter (0.45 µm) Acidify->Filter Measurement Sample Injection & Absorbance Measurement Filter->Measurement Instrument Instrument Setup (Cs Lamp, 852.1 nm) Calibration Prepare Standards & Calibration Curve Instrument->Calibration Calibration->Measurement Concentration Determine Concentration Measurement->Concentration Validation Spike Recovery Validation Concentration->Validation

Caption: Workflow for Cesium Detection by Graphite Furnace Atomic Absorption Spectrometry.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting most of the elements in the periodic table at concentrations down to parts per trillion.[3] It is particularly well-suited for the isotopic analysis of cesium.[4]

Principle of Operation

In ICP-MS, a liquid sample is introduced into a high-temperature (6000-10000 K) argon plasma. The plasma dries, atomizes, and ionizes the sample. The resulting ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.

Experimental Considerations & Causality

ICP-MS offers several advantages over AAS, including higher sensitivity, the ability to perform isotopic analysis, and fewer chemical interferences. However, it is susceptible to isobaric and polyatomic interferences.

  • Isobaric Interferences: These occur when isotopes of different elements have nearly the same mass (e.g., ¹³⁷Ba and ¹³⁷Cs). High-resolution ICP-MS (HR-ICP-MS) or the use of reaction/collision cells can mitigate these interferences.

  • Polyatomic Interferences: These are caused by the formation of molecular ions in the plasma from the sample matrix and plasma gases (e.g., ¹²¹Sb¹⁶O⁺ on ¹³⁷Cs⁺). Collision/reaction cell technology is the most common approach to overcome this. A collision gas (like helium) can be introduced to break up polyatomic ions, or a reactive gas (like ammonia or oxygen) can be used to react with either the analyte or the interfering ion to shift its mass.

Sample preparation for ICP-MS is crucial to avoid clogging the nebulizer and to minimize matrix effects.[5] Digestion with strong acids is often necessary for solid samples to bring the analyte into solution.[5]

Experimental Protocol: Isotopic Analysis of Cesium in Soil by ICP-MS

This protocol describes the determination of ¹³⁷Cs in a soil sample.

  • Sample Preparation (Microwave Digestion):

    • Dry and sieve the soil sample.

    • Weigh approximately 0.25 g of the sample into a microwave digestion vessel.

    • Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia).

    • Perform microwave digestion according to a pre-programmed temperature and pressure profile to ensure complete dissolution of the sample.

    • After cooling, dilute the digestate to a known volume with deionized water.

  • Instrument Setup:

    • Optimize the ICP-MS instrument parameters, including plasma power, nebulizer gas flow rate, and lens voltages, to maximize the cesium ion signal while minimizing oxide formation.

    • Set the mass spectrometer to monitor m/z 133 (for ¹³³Cs) and 137 (for ¹³⁷Cs).

  • Calibration:

    • Prepare a series of multi-element standards containing known concentrations of ¹³³Cs and ¹³⁷Cs.

    • Use an internal standard (e.g., ¹⁰³Rh or ¹⁸⁷Re) to correct for instrumental drift and matrix effects.

  • Measurement:

    • Introduce the prepared sample into the ICP-MS.

    • Measure the ion counts for ¹³³Cs and ¹³⁷Cs.

    • Calculate the concentration of ¹³⁷Cs based on the calibration curve. The ratio of ¹³⁷Cs/¹³³Cs can also be determined to provide information about the source of the cesium.

Logical Relationship of ICP-MS Components

ICPMS_Components Sample Liquid Sample Plasma Argon Plasma (Atomization & Ionization) Sample->Plasma Ions Ion Beam Plasma->Ions MassSpec Mass Spectrometer (Mass Separation) Ions->MassSpec Detector Detector (Ion Counting) MassSpec->Detector Data Data System Detector->Data

Caption: Key components and their logical flow in an ICP-MS system.

Gamma-Ray Spectroscopy

Gamma-ray spectroscopy is the primary method for the detection and quantification of gamma-emitting radionuclides like ¹³⁷Cs.[6] It is a non-destructive technique that can be used for a wide variety of sample types.

Principle of Operation

This technique measures the energy spectrum of gamma rays emitted from a sample. When a ¹³⁷Cs nucleus decays, it emits a beta particle and transitions to a metastable state of Barium-137 (¹³⁷ᵐBa), which then rapidly decays by emitting a gamma ray with a characteristic energy of 661.7 keV.[7][8] A detector, typically a high-purity germanium (HPGe) or sodium iodide (NaI) crystal, absorbs these gamma rays and produces a signal proportional to the gamma-ray energy.[9]

Experimental Considerations & Causality

The choice of detector is a critical decision in gamma-ray spectroscopy.

  • High-Purity Germanium (HPGe) Detectors: These detectors offer excellent energy resolution, allowing for the clear separation of gamma-ray peaks from different radionuclides in a complex spectrum. This high resolution is essential for accurately identifying and quantifying specific isotopes. However, HPGe detectors must be cooled to liquid nitrogen temperatures to reduce thermal noise, making them more expensive and less portable.

  • Sodium Iodide (NaI) Detectors: NaI detectors have higher detection efficiency than HPGe detectors of a similar size but much poorer energy resolution. They are less expensive and can be operated at room temperature, making them suitable for field measurements and applications where high resolution is not critical.

Proper calibration for both energy and efficiency is paramount for accurate quantitative analysis. An energy calibration is performed using sources with well-known gamma-ray energies to establish the relationship between channel number and energy. An efficiency calibration is performed using a certified multi-nuclide standard with a geometry similar to the samples to be analyzed to determine the detector's response as a function of energy.

Experimental Protocol: ¹³⁷Cs Detection in a Food Sample by Gamma-Ray Spectroscopy
  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh a known amount of the homogenized sample into a standard counting container (e.g., a Marinelli beaker).

    • Record the net weight of the sample.

  • Instrument Setup:

    • Place the sample in a lead shield to reduce background radiation.

    • Position the sample on the HPGe detector.

    • Acquire a gamma-ray spectrum for a sufficient counting time to achieve the desired statistical uncertainty. The counting time will depend on the sample activity and the required detection limit.

  • Data Analysis:

    • Identify the characteristic gamma-ray peak for ¹³⁷Cs at 661.7 keV.[7]

    • Determine the net peak area by subtracting the background continuum.

    • Calculate the activity concentration of ¹³⁷Cs in the sample using the following formula: Activity (Bq/kg) = (Net Peak Area) / (Counting Time * Detector Efficiency at 661.7 keV * Gamma-ray Emission Probability * Sample Mass)

Decision Tree for Detector Selection in Gamma-Ray Spectroscopy

Detector_Selection Start Need to measure ¹³⁷Cs? ComplexSpectrum Is the sample a complex mixture of radionuclides? Start->ComplexSpectrum FieldMeasurement Is portability a key requirement? ComplexSpectrum->FieldMeasurement No HPGe Use HPGe Detector ComplexSpectrum->HPGe Yes FieldMeasurement->HPGe No NaI Use NaI Detector FieldMeasurement->NaI Yes

Caption: Decision tree for selecting a suitable detector in gamma-ray spectroscopy.

Other Notable Techniques

While AAS, ICP-MS, and gamma-ray spectroscopy are the most established methods, several other techniques show promise for specific applications.

  • Ion-Selective Electrodes (ISEs): These sensors offer a simple, low-cost, and portable option for the direct measurement of cesium ion activity in aqueous solutions.[10] Their selectivity can be a challenge, with potential interference from other alkali metals like potassium and rubidium.[11] Recent research has focused on developing more selective ionophores and electrode materials.[12][13]

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used to separate cesium ions from other cations based on their electrophoretic mobility.[14] When coupled with a sensitive detector like a mass spectrometer (CE-MS), it can provide both qualitative and quantitative information.[15][16] CE is particularly advantageous for its small sample volume requirements and rapid analysis times.[17]

  • Biosensors and Optical Sensors: Emerging research is exploring the development of highly sensitive and selective biosensors and optical sensors for cesium detection.[18] These often utilize specific recognition elements, such as crown ethers or DNAzymes, that bind to cesium ions and produce a measurable signal, such as a change in fluorescence.[18]

Comparison of Analytical Techniques

FeatureAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Gamma-Ray SpectroscopyIon-Selective Electrodes (ISEs)
Principle Absorption of light by free atomsMass-to-charge ratio separation of ionsEnergy of emitted gamma raysPotentiometric response to ion activity
Analyte Stable and radioactive isotopes (total Cs)Stable and radioactive isotopes (isotopic analysis)Gamma-emitting isotopes (e.g., ¹³⁷Cs)Cesium ions (activity)
Sensitivity Moderate (FAAS) to High (GFAAS)Very HighHighModerate
Detection Limit µg/L (ppb)[19]ng/L (ppt) to pg/L (ppq)Bq/kg or Bq/Lµmol/L
Sample Throughput High (FAAS), Moderate (GFAAS)HighLow (long counting times)Very High
Cost Low to ModerateHighModerate to HighLow
Key Advantage Widely available, robustIsotopic analysis, high sensitivityNon-destructive, specific for radionuclidesPortable, real-time measurement
Key Limitation Chemical interferences, no isotopic infoIsobaric interferences, requires skilled operatorOnly for gamma-emitters, long analysis timeInterference from other ions, matrix effects

Conclusion

The choice of the most appropriate analytical technique for cesium detection depends on several factors, including the specific isotope of interest (stable or radioactive), the required sensitivity and detection limits, the sample matrix, available budget, and the desired sample throughput. For routine monitoring of total cesium at moderate concentrations, AAS is a cost-effective and reliable option. When high sensitivity and isotopic information are required, ICP-MS is the technique of choice. For the specific and non-destructive measurement of radioactive ¹³⁷Cs, gamma-ray spectroscopy is indispensable. Emerging techniques like ISEs and biosensors offer exciting possibilities for rapid, in-field screening, although they may require further development to match the robustness and accuracy of the more established methods. A thorough understanding of the principles, advantages, and limitations of each technique is essential for researchers, scientists, and drug development professionals to make informed decisions and obtain reliable and accurate data for their specific applications.

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A Senior Application Scientist's Guide to the Long-Term Stability and Performance Validation of Cesium Ionophore II Electrodes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Reliable Cesium Monitoring

Cesium (Cs⁺) monitoring is a critical task in diverse fields, from environmental surveillance of nuclear waste sites to geological research and process control in various industries. The radioisotope ¹³⁷Cs, a significant fission product, poses a considerable environmental and health risk, necessitating sensitive and reliable detection methods.[1] While laboratory-based techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high accuracy, they are not suited for in-situ, continuous monitoring.[2] This has driven the development of potentiometric ion-selective electrodes (ISEs), which provide a robust, cost-effective, and field-deployable alternative for real-time cesium analysis.

At the heart of these sensors lies the ionophore—the molecular recognition element that selectively binds the target ion. Cesium Ionophore II, chemically known as 4-tert-Butylcalix[3]arene-hexaacetic acid hexaethyl ester, is a member of the calixarene family of macrocycles. Calix[3]arenes functionalized with ester groups are particularly well-suited for cesium recognition due to the complementary size of the ionophore's cavity and the cesium ion.[1]

This guide provides an in-depth validation of Cesium Ionophore II electrodes, comparing their long-term stability and performance against alternative cesium sensing technologies. We will delve into the causality behind experimental design, present detailed validation protocols, and offer a transparent assessment of the electrode's capabilities for researchers, scientists, and drug development professionals requiring accurate and stable cesium measurements.

The Science of Selectivity: Why Calix[4]arenes for Cesium?

The efficacy of a Cesium Ionophore II electrode is rooted in the supramolecular chemistry of the calix[3]arene structure. The ionophore's three-dimensional basket-like shape, formed by phenolic units linked by methylene bridges, creates a pre-organized cavity. The ethyl ester groups at the lower rim of the calixarene provide an array of oxygen atoms that can efficiently coordinate with the large, soft cesium cation.

However, the inherent flexibility of the calix[3]arene backbone can present a challenge. While it allows the ionophore to wrap around the cesium ion, this same flexibility can also permit coordination with smaller, similarly charged alkali metal ions like potassium (K⁺) and rubidium (Rb⁺), thereby reducing selectivity.[1] Therefore, rigorous validation of selectivity is paramount for any application where these interfering ions are present.

Performance Benchmarking: Cesium Ionophore II vs. The Alternatives

To establish a comprehensive performance profile, we compare a typical Cesium Ionophore II based electrode with a leading alternative potentiometric sensor—one based on an ion-imprinted polymer (IIP)—and the gold standard analytical method, ICP-MS. Data for the Cesium Ionophore II electrode is based on performance characteristics of closely related p-alkyl-calix[3]arene-based sensors, which provide a reliable proxy for its capabilities.[4]

Performance Metric Cesium Ionophore II Electrode (Calix[3]arene-based) Ion-Imprinted Polymer (IIP) Sensor Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle of Operation Potentiometric (Ion Recognition)Potentiometric (Shape/Charge Recognition)Atomic Mass Spectrometry
Detection Limit ~1.0 x 10⁻⁶ M[4]~4.0 x 10⁻⁸ M[5]~10⁻¹⁰ M (sub-ppb)
Linear Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M[4]1.0 x 10⁻⁷ M to 1.0 x 10⁻⁴ M[5]Wide dynamic range over multiple orders of magnitude
Response Time < 10 seconds[4]Not specifiedMinutes (sample preparation dependent)
Selectivity Good selectivity over Na⁺, K⁺, but some interference from Rb⁺ is expected.[1]High selectivity due to pre-designed binding sites.[5]Excellent; based on mass-to-charge ratio.
Long-Term Stability/Lifetime Good; reproducible performance for ~12 weeks.[4]Good; stable under acidic conditions.[5]Not applicable (instrumental method).
Deployment Field-deployable, continuous monitoringField-deployable, continuous monitoringLaboratory-based, discrete samples
Cost LowLow to ModerateHigh

Expert Interpretation: The data clearly positions the Cesium Ionophore II electrode as a highly effective tool for applications requiring rapid, in-situ monitoring with a low detection limit sufficient for many environmental screening purposes. While the IIP sensor offers a lower detection limit, the well-established chemistry and commercial availability of calixarene-based ionophores make them a reliable choice. For ultimate sensitivity and legally defensible validation, ICP-MS remains the unparalleled reference method.[2]

Experimental Validation Protocols: A Self-Validating System

Trustworthiness in sensor performance is achieved through rigorous, repeatable validation protocols. The following step-by-step methodologies are based on recommendations from the International Union of Pure and Applied Chemistry (IUPAC) and best practices in electroanalytical chemistry.[6][7]

Diagram: General Workflow for ISE Performance Validation

ISE_Validation_Workflow cluster_prep Phase 1: Electrode Preparation & Conditioning cluster_cal Phase 2: Basic Performance Characterization cluster_adv Phase 3: Stability and Selectivity Testing prep Fabricate PVC Membrane (Ionophore, PVC, Plasticizer) assemble Assemble Electrode Body (Internal Solution, Ag/AgCl wire) prep->assemble condition Condition Electrode in 10⁻³ M CsCl Solution (24h) assemble->condition calibrate Generate Calibration Curve (10⁻⁷ M to 10⁻¹ M CsCl) condition->calibrate Proceed to Calibration slope Determine Nernstian Slope calibrate->slope lod Calculate Limit of Detection (LOD) calibrate->lod t95 Measure Response Time (t95) calibrate->t95 selectivity Determine Selectivity Coefficients (Fixed Interference Method) t95->selectivity Proceed to Advanced Testing drift Long-Term Drift Test (Continuous Monitoring in 10⁻⁴ M CsCl) selectivity->drift lifetime Assess Usable Lifetime (Periodic Recalibration) drift->lifetime Stability_Test_Workflow start Start Test (t=0) setup Immerse Electrodes in 10⁻⁴ M CsCl Solution start->setup monitor Continuously Record Potential (e.g., for 168 hours) setup->monitor analyze Plot Potential (mV) vs. Time (h) monitor->analyze calculate Calculate Slope of the Plot (Drift in mV/h) analyze->calculate end End Test calculate->end

Caption: Step-by-step process for evaluating potential drift.

Conclusion and Authoritative Grounding

Cesium Ionophore II, a member of the calixa[3]rene family, provides the basis for robust and reliable ion-selective electrodes for the potentiometric determination of cesium. When properly fabricated and validated, these electrodes exhibit a wide linear range, low detection limits suitable for environmental screening, and most critically, excellent long-term stability with lifetimes extending for several weeks. [4]A key performance characteristic is a low potential drift, which minimizes the need for frequent recalibration in continuous monitoring setups.

While alternative technologies like ion-imprinted polymers may offer lower detection limits, the well-understood chemistry and proven track record of calixarene-based ionophores ensure a high degree of trustworthiness and performance predictability. For any application, the validation protocols outlined in this guide provide a framework for establishing a self-validating system, ensuring the integrity and accuracy of your measurements. The ultimate choice of sensor will always depend on the specific requirements of the application, including the required detection limit, the presence of interfering ions, and the desired operational lifetime.

References

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  • Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. (2021). RSC Publishing. Available at: [Link]

  • RECOMENDATIONS FOR NOMENCLATURE OF ION-SELECTIVE ELECTRODES. (n.d.). IUPAC. Retrieved February 7, 2026, from [Link]

  • Design and Characterization of Electrochemical Sensor for the Determination of Mercury(II) Ion in Real Samples Based upon a New Schiff Base Derivative as an Ionophore. (2021). MDPI. Available at: [Link]

  • Plasticized PVC Membrane Modified Electrodes: Voltammetry of Highly Hydrophobic Compounds. (2020). MDPI. Available at: [Link]

  • Applications of Calixarenes as Potential Ionophores for Electrochemical Sensors. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Selective monoalkylation of p-tert-butylcalix--[2]arene in a methyl carbonate ionic liquid. (n.d.). SpringerLink. Retrieved February 7, 2026, from [Link]

  • Response time of ion-selective electrodes: Current usage versus IUPAC recommendations. (n.d.). ScienceDirect. Retrieved February 7, 2026, from [Link]

  • General terms relevant to ion-selective electrodes. (2010). IUPAC. Retrieved February 7, 2026, from [Link]

  • Determination of cesium ions in environmental water samples with a magnetic multi-walled carbon nanotube imprinted potentiometric sensor. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Potentiometric Sensing. (2018). ACS Publications. Available at: [Link]

  • Calixarene-Based Fluorescent Sensors for Cesium Cations Containing BODIPY Fluorophore. (2015). PubMed. Available at: [Link]

  • Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Counter-ion and solvent effects on the acidity of calixa[2]rene and para-tert-butylcalixa[3]rene. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Next-Generation Potentiometric Sensors: A Review of Flexible and Wearable Technologies. (n.d.). MDPI. Available at: [Link]

  • Ion selective electrodes in environmental analysis. (n.d.). CORE. Retrieved February 7, 2026, from [Link]

  • Fabrication, Characterization, and Functionalization of Dual Carbon Electrodes as Probes for Scanning Electrochemical Microscopy. (2013). White Rose Research Online. Available at: [Link]

  • Potentiometric Sensing. (2020). ACS Publications. Available at: [Link]

  • Fabrication of Electrochemical Sensor for the Detection of Mg(II) Ions Using CeO2 Microcuboids as an Efficient Electrocatalyst. (2023). MDPI. Available at: [Link]

  • Potassium-selective electrode based on a calixa[3]renic ester (C6Es6). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

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Safety Operating Guide

Mastering the Safe Handling of Cesium Ionophore II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug development and scientific research, the pursuit of novel therapeutic agents and analytical tools is relentless. Among the specialized reagents employed, ionophores play a crucial role in studying ion transport across biological membranes. Cesium Ionophore II, a complex macrocyclic polyether, is a valuable tool for researchers working with cesium ions. However, its unique chemical nature necessitates a comprehensive understanding of its handling requirements to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective use.

Understanding the Hazard Profile: A Synthesis of Cesium and Ionophore Characteristics

  • Cesium Compounds: Cesium and its salts can be hazardous. Cesium metal is highly reactive and pyrophoric.[1][2] While Cesium Ionophore II is not metallic cesium, the potential for the release of cesium ions during reactions or decomposition warrants caution. Cesium compounds can cause severe skin and eye irritation or burns.[2][3] Some cesium compounds are also known to have reproductive toxicity.[4]

  • Ionophores: These are biologically active molecules that facilitate the transport of ions across lipid membranes.[5] Their ability to disrupt natural ion gradients means they can be toxic if absorbed.[6][7] The toxicological properties of many ionophores are not fully investigated, necessitating a cautious approach.[3]

Therefore, Cesium Ionophore II should be handled as a substance with the potential for skin and eye irritation, and unknown systemic toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling Cesium Ionophore II. The following table outlines the minimum required PPE and the rationale behind each selection.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes of solutions containing the ionophore.[1][2]
Hand Protection Nitrile glovesProvides a barrier against skin contact. Given the complex organic nature of the ionophore, nitrile is a generally resistant material. Always check the glove manufacturer's compatibility chart for the specific solvents being used.
Body Protection Laboratory coatPrevents contamination of personal clothing.[1]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator may be necessary.[1]

dot

Caption: A workflow diagram for selecting appropriate PPE.

Operational Plan: From Receipt to Use

A clear and logical operational plan minimizes the risk of exposure and ensures the integrity of the compound.

Receiving and Storage
  • Verification: Upon receipt, verify that the container is intact and properly labeled.

  • Storage Location: Store Cesium Ionophore II in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The product information suggests room temperature storage.[8]

  • Inventory: Maintain an accurate inventory of the amount of Cesium Ionophore II on hand.

Handling and Preparation of Solutions
  • Designated Area: All handling of Cesium Ionophore II should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing: If weighing the solid, do so in a fume hood on a tared weigh boat. Avoid creating dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly. Be aware of the potential for splashing.

  • Labeling: Clearly label all solutions with the name of the compound, concentration, solvent, and date of preparation.

dot

Caption: A sequential protocol for handling Cesium Ionophore II.

Emergency Procedures: Be Prepared

Accidents can happen, and a well-defined emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3][9]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3][9] Rinse mouth with water.[9] Seek immediate medical attention.[3][9]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10][11] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of Cesium Ionophore II and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: All waste containing Cesium Ionophore II, including unused solutions, contaminated gloves, and weigh boats, should be collected in a clearly labeled, sealed, and leak-proof container.[12]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless instructed to do so by your institution's hazardous waste management guidelines.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[3][10] Do not dispose of it down the drain or in the regular trash.[11]

Conclusion: Fostering a Culture of Safety

The responsible use of specialized reagents like Cesium Ionophore II is a cornerstone of scientific excellence. By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and safely utilize this valuable tool in their work. This proactive approach to safety not only protects individuals but also fosters a strong safety culture within the laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Caesium chloride. Retrieved from [Link]

  • BuyIsotope. (2015, March 4). Safety Data Sheet for Cesium Metal. Retrieved from [Link]

  • VetsHQ. (n.d.). CESIUM. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cesium. Retrieved from [Link]

  • Rockwood Lithium GmbH. (2013, August 13). SAFETY DATA SHEET in accordance with 29 CFR 1910.1200 and ANSI standard Z400.1-2010: Cesium Metal Pure. Retrieved from [Link]

  • National Institute of Standards and Technology. (2019, October 30). SAFETY DATA SHEET: Cesium-137 Radioactivity Standard. Retrieved from [Link]

  • Animal Health Laboratory - University of Guelph. (n.d.). Ionophore feed additive screen (monensin, narasin, salinomycin) - HPLC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Cesium | Public Health Statement. Retrieved from [Link]

  • Popa, D. G., et al. (2023). Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects. Toxics, 11(1), 81. [Link]

  • MSD Veterinary Manual. (n.d.). Ionophores Use in Animals. Retrieved from [Link]

  • Reggeti, F., Schrier, N., & MacKay, A. (2023). Detection of ionophores in animal tissues. Animal Health Laboratory Newsletter, 27(1), 10. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.